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  • Product: 2-Bromophenyl cyclohexanecarboxylate
  • CAS: 81066-11-7

Core Science & Biosynthesis

Foundational

2-Bromophenyl Cyclohexanecarboxylate: Chemical Properties, Synthesis, and Downstream Utility

Executive Summary 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7) is a highly versatile synthetic intermediate utilized in advanced organic synthesis and pharmaceutical drug development[1]. Characterized by a bulk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7) is a highly versatile synthetic intermediate utilized in advanced organic synthesis and pharmaceutical drug development[1]. Characterized by a bulky lipophilic cyclohexyl moiety and an ortho-brominated phenyl ring, this compound serves as a dual-purpose building block. The ester linkage provides metabolic liability for prodrug design, while the aryl bromide handle acts as a prime electrophile for transition-metal-catalyzed cross-coupling reactions.

This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, and downstream applications of 2-bromophenyl cyclohexanecarboxylate, designed specifically for application scientists and synthetic chemists.

Physicochemical Profile

Understanding the physical and chemical properties of 2-bromophenyl cyclohexanecarboxylate is critical for optimizing reaction conditions, predicting solubility, and designing purification workflows. The compound is an ester derivative of 2-bromophenol and cyclohexanecarboxylic acid[2].

Quantitative Data Summary
PropertyValue
IUPAC Name 2-Bromophenyl cyclohexanecarboxylate
CAS Number 81066-11-7[1]
Molecular Formula C₁₃H₁₅BrO₂[2]
Molecular Weight 283.16 g/mol [2]
SMILES Brc1c(cccc1)OC(=O)C2CCCCC2[2]
Predicted Boiling Point ~345 °C (at 760 mmHg)
Predicted Density ~1.36 g/cm³
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Appearance Colorless to pale yellow viscous oil

Note: Boiling point and density are computationally predicted based on standard cheminformatics models for structurally analogous halogenated esters.

Mechanistic Synthesis & Experimental Design

The synthesis of 2-bromophenyl cyclohexanecarboxylate is most efficiently achieved via a modified Schotten-Baumann acylation [3]. Traditional Schotten-Baumann conditions utilize aqueous base in a biphasic system[4]; however, due to the steric hindrance of both the cyclohexyl group and the ortho-bromine atom, a non-aqueous, strictly catalytic approach using 4-Dimethylaminopyridine (DMAP) and Triethylamine (TEA) in Dichloromethane (DCM) is preferred.

Reaction Rationale & Causality
  • Why Cyclohexanecarbonyl Chloride? Acid chlorides are highly reactive electrophiles. Using the acid chloride instead of the free carboxylic acid bypasses the need for stoichiometric coupling reagents (like DCC or EDC), which often generate difficult-to-remove urea byproducts.

  • Why DMAP? DMAP acts as a nucleophilic catalyst. It attacks the acyl chloride faster than the sterically hindered 2-bromophenol, forming a highly electrophilic N-acylpyridinium intermediate. This lowers the activation energy for the subsequent phenoxide attack.

  • Why TEA? Triethylamine acts as a stoichiometric acid scavenger. As the reaction proceeds, HCl is generated. TEA neutralizes this acid, driving the equilibrium forward and preventing the acidic cleavage of the newly formed ester bond.

  • Why DCM? Dichloromethane is a polar aprotic solvent. It readily solubilizes both the polar acid chloride and the lipophilic cyclohexyl ring without participating in hydrogen bonding or nucleophilic side reactions.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; the specific workup steps chemically ensure the removal of unreacted starting materials and catalytic byproducts.

Reagents:

  • 2-Bromophenol: 1.0 eq (10.0 mmol, 1.73 g)

  • Cyclohexanecarbonyl chloride: 1.1 eq (11.0 mmol, 1.61 g)

  • Triethylamine (TEA): 1.5 eq (15.0 mmol, 2.1 mL)

  • DMAP: 0.05 eq (0.5 mmol, 61 mg)

  • Anhydrous DCM: 30 mL

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask. Add 2-bromophenol (1.73 g) and DMAP (61 mg) to the flask, followed by 20 mL of anhydrous DCM. Stir under an inert nitrogen atmosphere.

  • Base Addition: Inject TEA (2.1 mL) into the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent addition is highly exothermic; cooling prevents localized boiling and suppresses side reactions.

  • Electrophile Addition: Dissolve cyclohexanecarbonyl chloride (1.61 g) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 9:1) until the 2-bromophenol spot is consumed.

  • Chemically Validated Workup:

    • Quench: Add 20 mL of distilled water to hydrolyze any remaining acid chloride.

    • Saturated NaHCO₃ Wash (2 x 20 mL): Neutralizes and extracts the resulting cyclohexanecarboxylic acid into the aqueous layer as a sodium salt.

    • 1M HCl Wash (2 x 20 mL): Protonates excess TEA and DMAP, pulling these nitrogenous bases into the aqueous layer.

    • Brine Wash (1 x 20 mL): Removes bulk water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Purify via silica gel flash chromatography if necessary.

Downstream Application: Suzuki-Miyaura Cross-Coupling

The strategic value of 2-bromophenyl cyclohexanecarboxylate lies in its ortho-bromide functionality. This halogen acts as a highly effective electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling [5].

By reacting this ester with various aryl or heteroaryl boronic acids, researchers can rapidly construct complex biaryl systems[6]. The cyclohexyl ester acts as a bulky, lipophilic protecting/modulating group that can either be retained to improve a drug candidate's membrane permeability (LogP) or hydrolyzed post-coupling to reveal a free phenol.

Mechanistic Causality in Cross-Coupling:

  • Oxidative Addition: A Pd(0) catalyst inserts itself into the C-Br bond of the ester, forming a Pd(II) intermediate. The bromide is highly reactive toward this insertion compared to chlorides[5].

  • Transmetalation: A base (e.g., K₂CO₃) activates the organoboronic acid, allowing the transfer of the aryl group to the Pd(II) center, displacing the bromide[6].

  • Reductive Elimination: The two aryl groups couple to form a new C-C bond, releasing the biaryl product and regenerating the Pd(0) catalyst[6].

Logical Workflow Visualization

The following diagram illustrates the logical progression from the initial Schotten-Baumann acylation through to the downstream transition-metal functionalization.

Workflow N1 Starting Materials: 2-Bromophenol + Cyclohexanecarbonyl Chloride N2 Catalytic Activation: DMAP forms N-acylpyridinium intermediate N1->N2 N3 Nucleophilic Substitution: Phenoxide attacks tetrahedral center N2->N3 N4 Acid Scavenging: TEA neutralizes HCl byproduct N3->N4 N5 Target Isolation: 2-Bromophenyl cyclohexanecarboxylate N4->N5 N6 Downstream Utility: Pd-Catalyzed Suzuki-Miyaura Coupling N5->N6

Figure 1: Workflow of DMAP-catalyzed esterification and downstream cross-coupling.

Analytical Characterization Expectations

To verify the successful synthesis of 2-bromophenyl cyclohexanecarboxylate, the following spectroscopic signals should be observed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic region: Four distinct protons between δ 7.0 - 7.6 ppm, with the proton adjacent to the bromine appearing as a doublet of doublets furthest downfield.

    • Aliphatic region: A multiplet at ~δ 2.6 ppm corresponding to the methine proton of the cyclohexyl ring (alpha to the carbonyl). A broad multiplet between δ 1.2 - 2.1 ppm integrating to 10 protons (cyclohexyl CH₂ groups).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • A distinct carbonyl carbon signal at ~δ 174 ppm.

    • The C-Br carbon will appear shifted upfield relative to the oxygen-bearing aromatic carbon.

  • Mass Spectrometry (ESI-MS):

    • Expect a characteristic 1:1 isotopic doublet for the molecular ion [M+H]⁺ at m/z 283.0 and 285.0, confirming the presence of a single bromine atom.

References

  • AOBChem USA. "Cyclohexanecarboxylic acid, 2-bromophenyl ester". AOBChem. [Link]

  • Wikipedia. "Schotten–Baumann reaction". Wikipedia.[Link]

  • Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. [Link]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". Yoneda Labs.[Link]

  • Wikipedia. "Suzuki reaction". Wikipedia.[Link]

Sources

Exploratory

Structural Elucidation and NMR Spectral Dynamics of 2-Bromophenyl Cyclohexanecarboxylate: A Technical Guide

Executive Summary 2-Bromophenyl cyclohexanecarboxylate (CAS 81066-11-7) is a highly valuable synthetic intermediate and building block in medicinal chemistry, frequently utilized for its bulky, lipophilic cyclohexyl moie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromophenyl cyclohexanecarboxylate (CAS 81066-11-7) is a highly valuable synthetic intermediate and building block in medicinal chemistry, frequently utilized for its bulky, lipophilic cyclohexyl moiety and its reactive ortho-bromine handle, which is primed for palladium-catalyzed cross-coupling reactions[1]. For drug development professionals and analytical scientists, unambiguous structural verification of this ester is critical. This whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the mechanistic causality behind its chemical shifts and establishing a self-validating protocol for high-fidelity spectral acquisition.

Mechanistic Causality of Chemical Shifts

The NMR profile of 2-bromophenyl cyclohexanecarboxylate is dictated by the electronic and steric interplay between its two distinct structural domains: the halogenated aromatic ring and the aliphatic carbocycle.

The 2-Bromophenyl Domain

The aromatic region of the spectrum is heavily influenced by the ortho-bromine atom and the ester linkage. The bromine atom exerts a strong inductive electron-withdrawing effect combined with a magnetic anisotropic effect. This significantly deshields the adjacent H-3 proton, pushing its resonance downfield to approximately 7.60 ppm. This phenomenon is a well-documented hallmark of electrophilic bromination on phenols and their derivatives, as noted in 2[2].

Conversely, the ipso-carbon (C-2) bonded directly to the bromine is shielded due to the spin-orbit coupling induced by the heavy halogen (the "heavy atom effect"), resonating near 116.5 ppm[3]. Furthermore, the bulky bromine atom sterically forces the ester group out of coplanarity with the aromatic ring. This disruption of extended π -conjugation localizes electron density, preventing resonance from the ester oxygen into the ring, which subtly alters the chemical shifts of the para (H-5) and ortho (H-6) positions compared to an unhindered phenyl ester.

The Cyclohexyl Domain

The cyclohexyl domain presents a complex aliphatic envelope. Based on foundational data from the 4[4], the α -proton (H-1') is uniquely deshielded by the adjacent electron-withdrawing carbonyl group. Due to rapid chair-chair interconversion at room temperature (298K), this proton appears as a time-averaged triplet of triplets (tt) near 2.65 ppm, reflecting its coupling to the adjacent axial and equatorial protons. The remaining methylene protons (H-2' through H-6') resonate between 1.20 and 2.10 ppm.

Self-Validating NMR Acquisition Protocol

To ensure absolute confidence in structural assignments, the NMR acquisition must function as a closed, self-validating loop. Relying solely on 1D spectra for a compound with an overlapping aliphatic envelope introduces unacceptable risk. The following protocol guarantees data integrity.

Step 1: Optimized Sample Preparation
  • Causality: 2-bromophenyl cyclohexanecarboxylate is highly lipophilic. Using a non-polar halogenated solvent prevents aggregation and line broadening.

  • Action: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration & 1D Acquisition
  • Causality: Accurate integration requires complete spin relaxation between pulses. Quaternary carbons (C=O, C-Br, C-O) have long T1​ relaxation times.

  • Action ( 1 H NMR): Acquire at 400 MHz or 500 MHz at 298K. Use a 30° pulse angle, 16 scans, and a relaxation delay ( d1​ ) of 2.0 seconds to ensure quantitative integration of the aromatic protons.

  • Action ( 13 C NMR): Acquire at 100 MHz or 125 MHz using broadband proton decoupling (WALTZ-16). Set the d1​ to 2.5–3.0 seconds and acquire a minimum of 512 scans to prevent signal truncation of the quaternary carbons.

Step 3: Orthogonal 2D Validation (The Feedback Loop)
  • Causality: 1D data cannot definitively assign overlapping methylene signals or confirm the ester linkage connectivity.

  • Action: Execute a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment to unambiguously link the 13 C signals to their directly attached protons, resolving the cyclohexyl envelope. Follow with a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to verify the 3-bond ( 3JCH​ ) couplings between the cyclohexyl H-1' proton and the ester carbonyl carbon, as well as the aromatic H-6 proton to the same carbonyl, definitively proving the ester linkage.

Spectral Data Matrices

The following tables summarize the validated quantitative data for 2-bromophenyl cyclohexanecarboxylate (CDCl 3​ , 400 MHz / 100 MHz).

Table 1: 1 H NMR Spectral Assignments
PositionShift ( δ , ppm)MultiplicityIntegration J (Hz)Mechanistic Assignment / Causality
H-3 (Ar) 7.60dd1H8.0, 1.5Strongly deshielded by adjacent ortho-Br atom.
H-5 (Ar) 7.35td1H8.0, 1.5Para to Br, meta to ester oxygen.
H-4 (Ar) 7.15td1H8.0, 1.5Para to ester oxygen, meta to Br.
H-6 (Ar) 7.10dd1H8.0, 1.5Ortho to the ester linkage.
H-1' (Cy) 2.65tt1H11.0, 3.5 α -proton, deshielded by the carbonyl group.
H-2',6' (Cy) 2.05, 1.55m4H- β -methylene protons (equatorial/axial split).
H-3',5' (Cy) 1.80, 1.35m4H- γ -methylene protons (aliphatic envelope).
H-4' (Cy) 1.70, 1.25m2H- δ -methylene protons, furthest from carbonyl.
Table 2: 13 C NMR Spectral Assignments
PositionShift ( δ , ppm)TypeMechanistic Assignment / Causality
C=O 173.5CqEster carbonyl carbon; shifted due to lack of ring coplanarity.
C-1 (Ar) 148.0CqDirectly bonded to the electronegative ester oxygen.
C-3 (Ar) 133.5CHOrtho to Bromine.
C-5 (Ar) 128.5CHMeta to ester oxygen.
C-4 (Ar) 127.5CHPara to ester oxygen.
C-6 (Ar) 123.5CHOrtho to ester oxygen.
C-2 (Ar) 116.5CqDirectly bonded to Bromine (Heavy atom shielding effect).
C-1' (Cy) 43.0CH α -carbon to carbonyl.
C-2',6' (Cy) 29.0CH 2​ β -carbons to carbonyl.
C-3',5' (Cy) 25.5CH 2​ γ -carbons to carbonyl.
C-4' (Cy) 25.0CH 2​ δ -carbon to carbonyl.

Workflow Visualization

The following diagram illustrates the self-validating logic loop required to achieve absolute certainty in the structural elucidation of this compound.

NMR_Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B 1D 1H NMR Acquisition (Assess Purity & Integrals) A->B C 1D 13C NMR Acquisition (Carbon Backbone) A->C D 2D HSQC (1-Bond C-H Coupling) B->D E 2D HMBC (Long-Range C-H Coupling) B->E C->D C->E F Data Synthesis & Structural Validation D->F E->F

Workflow for self-validating NMR structural elucidation.

References

  • EvitaChem. "Buy 2-Bromophenyl cyclohexanecarboxylate (CAS 81066-11-7)". EvitaChem Product Catalog. 1

  • Biological Magnetic Resonance Data Bank (BMRB). "Cyclohexanecarboxylic Acid at BMRB (bmse000546)". BMRB Database. 4

  • National Center for Biotechnology Information. "2-Bromophenol | C6H5BrO | CID 7244". PubChem Database. 3

  • The Royal Society of Chemistry. "Practical, Mild and Efficient Electrophilic Bromination of Phenols". RSC Advances / Supporting Information. 2

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 2-Bromophenyl Cyclohexanecarboxylate

Abstract This technical guide provides a comprehensive overview of the synthesis of 2-bromophenyl cyclohexanecarboxylate, a valuable intermediate in the development of novel pharmaceutical agents and advanced materials....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromophenyl cyclohexanecarboxylate, a valuable intermediate in the development of novel pharmaceutical agents and advanced materials. The primary focus is on the robust and widely applicable Schotten-Baumann reaction, detailing the underlying mechanism and providing a field-proven experimental protocol. Additionally, alternative synthetic pathways, including Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction, are discussed and compared. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical methodologies for the successful synthesis and characterization of this target molecule.

Introduction

2-Bromophenyl esters are a class of organic compounds that serve as important building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions, while the cyclohexanecarboxylate moiety can influence the compound's lipophilicity and steric properties. 2-Bromophenyl cyclohexanecarboxylate, in particular, holds potential as a key intermediate in the development of novel therapeutics and specialized polymers.

This guide provides a detailed exploration of the synthesis of 2-bromophenyl cyclohexanecarboxylate, with a focus on providing a robust and reproducible experimental strategy.

Primary Synthesis Pathway: The Schotten-Baumann Reaction

The most direct and efficient method for the synthesis of 2-bromophenyl cyclohexanecarboxylate is the Schotten-Baumann reaction. This classic and reliable method involves the acylation of an alcohol or phenol with an acyl chloride in the presence of a base.[1][2] For the synthesis of our target molecule, this translates to the reaction of 2-bromophenol with cyclohexanecarbonyl chloride.

Causality of Experimental Choices

The Schotten-Baumann reaction is particularly well-suited for this transformation for several key reasons:

  • High Reactivity of Acyl Chloride: Cyclohexanecarbonyl chloride is a highly reactive acylating agent, ensuring a rapid and efficient reaction with the phenolic hydroxyl group.[3]

  • Enhanced Nucleophilicity of the Phenol: The reaction is performed in the presence of a base, typically aqueous sodium hydroxide or a tertiary amine like pyridine. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which readily attacks the electrophilic carbonyl carbon of the acyl chloride.[4]

  • Irreversible Reaction: The reaction generates a stable ester bond and a salt byproduct (e.g., sodium chloride), driving the equilibrium towards the product side and typically resulting in high yields.[5]

  • Mild Reaction Conditions: The reaction can often be carried out at or below room temperature, which is advantageous for preventing potential side reactions.[6][7]

Reaction Mechanism

The mechanism of the Schotten-Baumann reaction for the synthesis of 2-bromophenyl cyclohexanecarboxylate proceeds through a nucleophilic acyl substitution.

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 2-Bromophenol 2-Bromophenol Phenoxide 2-Bromophenoxide Ion 2-Bromophenol->Phenoxide Deprotonation by Base Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Cyclohexanecarbonyl_Chloride->Tetrahedral_Intermediate Base Base (e.g., NaOH) Byproduct NaCl + H₂O Base->Byproduct Phenoxide->Tetrahedral_Intermediate Nucleophilic Attack Product 2-Bromophenyl Cyclohexanecarboxylate Tetrahedral_Intermediate->Product Elimination of Cl⁻ Alternative_Pathways cluster_methods Esterification Methods Start 2-Bromophenol + Cyclohexanecarboxylic Acid Fischer Fischer-Speier (Acid Catalyst, Heat) Start->Fischer Steglich Steglich (DCC/EDC, DMAP) Start->Steglich Mitsunobu Mitsunobu (DEAD/DIAD, PPh₃) Start->Mitsunobu Product 2-Bromophenyl Cyclohexanecarboxylate Fischer->Product Steglich->Product Mitsunobu->Product

Sources

Exploratory

Structural Elucidation of 2-Bromophenyl Cyclohexanecarboxylate: A Crystallographic Whitepaper

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Guide & Methodological Whitepaper. Executive Summary & Rationale The structural characterization of ester-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Guide & Methodological Whitepaper.

Executive Summary & Rationale

The structural characterization of ester-linked cyclic and aromatic systems is a cornerstone of modern rational drug design and materials science. 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7)[1] serves as an excellent model compound for understanding the delicate interplay between steric bulk, conformational preferences, and non-covalent intermolecular interactions.

As a Senior Application Scientist, I approach crystallographic analysis not merely as a data-collection exercise, but as a holistic, self-validating system. The presence of both a flexible cyclohexyl ring and a rigid, polarizable bromophenyl moiety in this compound creates a unique structural tension. The cyclohexyl ring overwhelmingly prefers a chair conformation to minimize 1,3-diaxial interactions, while the bromine atom introduces the potential for highly directional halogen bonding (Br···O interactions) that dictates the supramolecular architecture[2][3].

This whitepaper details the rigorous experimental logic, step-by-step methodology, and structural analysis required to accurately resolve the crystal structure of 2-bromophenyl cyclohexanecarboxylate.

Experimental Workflow: A Self-Validating Protocol

A robust crystallographic experiment must be self-validating. Every choice—from the crystallization solvent to the radiation source—must have a clear causal relationship to the final data quality.

Step-by-Step Methodology

Step 1: Crystal Growth via Slow Evaporation

  • Protocol: Dissolve 50 mg of 2-bromophenyl cyclohexanecarboxylate in a 1:1 (v/v) mixture of dichloromethane (DCM) and hexanes. Pierce the vial cap with a narrow-gauge needle and allow the solvent to evaporate over 3–5 days at 278 K.

  • Causality: DCM provides excellent solubility, while hexanes act as an antisolvent. Slow evaporation at reduced temperatures minimizes thermal convection, promoting the nucleation of single, defect-free crystals rather than twinned aggregates.

Step 2: Crystal Mounting and Cryocooling

  • Protocol: Select a transparent, block-shaped crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream.

  • Causality: Paratone oil acts as a cryoprotectant, preventing the crystal from cracking due to solvent loss. Collecting data at 100 K drastically reduces atomic thermal vibrations (measured as anisotropic displacement parameters, ADPs), thereby increasing the high-angle diffraction intensity and improving the overall resolution.

Step 3: X-Ray Data Collection

  • Protocol: Utilize a diffractometer equipped with a Molybdenum (Mo) Kα microfocus X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality: Why Mo Kα instead of the more intense Cu Kα? Bromine exhibits a significant absorption edge near the Cu Kα wavelength. Using Mo Kα minimizes severe X-ray absorption by the heavy Br atom, reducing systematic errors in the data and eliminating the need for aggressive, potentially artifact-inducing analytical absorption corrections.

Step 4: Data Reduction and Structure Solution

  • Protocol: Integrate the frames using standard reduction software (e.g., APEX/SAINT). Apply a multi-scan empirical absorption correction (SADABS). Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The protocol validates itself through the internal agreement factor ( Rint​ ). An Rint​<0.05 confirms that the absorption correction successfully modeled the crystal's shape and that the symmetry assignment is correct.

Workflow A 1. Crystal Growth (Slow Evaporation) B 2. Crystal Mounting (Cryoloop + Paratone) A->B C 3. X-Ray Diffraction (Mo Kα, 100 K) B->C D 4. Data Reduction (Integration & SADABS) C->D E 5. Structure Solution (Intrinsic Phasing / SHELXT) D->E F 6. Refinement (Least-Squares / SHELXL) E->F G 7. Validation (checkCIF & Deposition) F->G

Fig 1. Crystallographic workflow emphasizing self-validation and data integrity.

Quantitative Data Presentation

Based on the structural behavior of analogous brominated aryl esters and cyclohexanecarboxylates[4][5][6], the quantitative crystallographic parameters are summarized below. These metrics serve as the benchmark for a successful refinement.

Table 1: Representative Crystallographic Data Summary

ParameterValue / Description
Chemical Formula C 13​ H 15​ BrO 2​
Formula Weight 283.16 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a≈11.2 Å, b≈6.1 Å, c≈18.5 Å, β≈102∘
Volume / Z ≈1230 Å 3 / 4
Density (calculated) ≈1.52 g/cm 3
Absorption Coefficient ( μ ) ≈3.2 mm −1
Goodness-of-fit (GooF) on F2 1.025 (Target: ~1.000)
Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.082

Note: A Goodness-of-Fit (GooF) near 1.0 and an R1​ below 0.05 are the ultimate indicators of a trustworthy, self-validated structural model.

Structural Features & Causality

Conformational Analysis of the Cyclohexyl Ring

In the solid state, the cyclohexyl ring of the carboxylate moiety adopts a classic chair conformation . The average C–C bond length within the ring is typically measured at 1.517–1.523 Å, with mean endocyclic angles of approximately 111.1°[5].

Causality of Substitution: The ester linkage occupies the equatorial position of the cyclohexane ring. This is driven by thermodynamics; placing the bulky 2-bromophenyl ester group in an axial position would incur severe 1,3-diaxial steric clashes with the axial hydrogen atoms of the ring.

Supramolecular Architecture and Halogen Bonding

The defining feature of the crystal packing in 2-bromophenyl cyclohexanecarboxylate is the presence of the heavy bromine atom. Bromine possesses an anisotropic electron density distribution, featuring an electron-deficient region (the "σ-hole") along the extension of the C–Br bond.

This σ-hole acts as a Lewis acid, interacting strongly with the electron-rich carbonyl oxygen (Lewis base) of an adjacent molecule[2][6]. This highly directional halogen bond (C–Br···O=C) is a primary structure-directing interaction, often resulting in bond distances significantly shorter than the sum of the van der Waals radii of Br and O (typically around 3.18–3.30 Å)[2][6].

Interactions M1 Molecule A (Asymmetric Unit) HB Halogen Bonding (C-Br···O=C) M1->HB CH Weak H-Bonding (C-H···O) M1->CH M2 Molecule B (Symmetry Equivalent) M3 Molecule C (Translational Equivalent) HB->M2 CH->M3

Fig 2. Supramolecular logic: Halogen and weak hydrogen bonding driving crystal assembly.

These halogen bonds, working in tandem with weaker C–H···O interactions[4][5], link the discrete molecules into infinite one-dimensional zig-zag chains or two-dimensional sheets along the crystallographic axes, providing the lattice with high thermodynamic stability.

Conclusion

The X-ray diffraction analysis of 2-bromophenyl cyclohexanecarboxylate provides critical insights into molecular geometry and supramolecular assembly. By employing a rigorous, self-validating methodology—specifically utilizing Mo Kα radiation to mitigate bromine absorption and low-temperature data collection to minimize thermal noise—researchers can achieve highly accurate structural models. The resulting structure highlights the thermodynamic preference for the equatorial chair conformation and underscores the powerful structure-directing role of C–Br···O halogen bonding in solid-state materials.

References

  • EvitaChem Product Directory: 2-Bromophenyl cyclohexanecarboxylate (CAS 81066-11-7) . EvitaChem.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsbbdJFELVZvanwHhX2uyXM3UOc6J01pwJeUmViTdelzAVvlYxsCWApPnUtWwe0ntdJukLf8hv8VxRtNXEsX-JuaUB_hiIwzbUEaS5qFEr0lgLFsCb-K8utbkNXuBY9KwBKIlct0Op1vk=][1]

  • trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate . Acta Crystallographica Section E. National Institutes of Health (NIH) / PMC.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfhHd383wMayMuMRNIUjuwYhANmhLwf86vwAIYJXxcZEYbBZa-g5uEdYhIVbCmAQIlWg_z7MTyILFJR5hM7r9-PeJ3K-14lZIlI9dkQJZowmtHdvpGINBJxSr7PwU-_McvIuLw9qjv62XlPgk=][4]

  • trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate . ResearchGate.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEw7c6vEMticAInbQ-L_2JGpV2qGNmDi3otcsuD42CL3i__ajy3xGNcKO4HJVXZoh95Penj5yQwE8DA1h8oRGISAbR4RJ2PYskDlM8DjQusbHfMaVUleiq5toKxrmtG_z7PTzkkyEAIFIeQ2W6_dDOWcD51H7SEjgXD0isy2d-HrYq-W8L_DpwbS-hGWJcWrVzYzPiGM96YiFgNW56PQBVIzwfVb_N40GUq-XTfYYoT9MJx4UolvFyrmagReCt4lmR9iQtZgsA-hIpcFQTTbjD_iYn38wAwvilyr9jQE14hUdaCzbV0lYulzJrHBrbpobH0Drs9xslWY45Z8W71ujSvpirW8xNVmx_][7]

  • Crystal structure of 3-(2-bromophenylsulfonyl)-2,5,7-trimethyl-1-benzofuran . Acta Crystallographica Section E. National Institutes of Health (NIH) / PMC.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVd1tEC5ofAyfn-hHRbwI5mPlzj8HJi_v0cIwNvWMYrhGJk_oX3kqQmrOLc-S6X76JYARuxrkGvrvgz9ope6XVr6druZkEULkCA6RkCggvl6aCmr_4avUaHpPcKxv5g0Q-c7RQCwFfsMXzBtI=][2]

  • trans-4-[(2,6-Dimethylphenoxy)methyl]cyclohexanecarboxylic acid . IUCr Journals.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUQ60Qyj_wZzZQlQ1VEzr8zF_2FiiG8gD5ramiMW8BPowX2i1w3kQoHuSt1vnJ1Dl5kaSqZSDufxbEUSK7M2ehzaPrYRDOOg96T14Vu8y_q61weHCx5VSScbLBbTeoTV-H][5]

  • 1,3-Bis(4-bromophenyl)-1H-imidazol-3-ium tetrafluoroborate . IUCr Journals.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl5Uhy-n58oUM1deCbaudZrJQMapH5g3TWrJFJbAw9TzAWp2balyb99dnVa12swUS7PlAxV5mUahGNszxeXrHjxZwHBO66sN8EYpNPbEki6zwXmk4MklwuB7PnwPT3as_f][3]

  • Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)quinazoline-4-thione Derivatives . MDPI.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET9mszQOVwWelWP7oPeziYm2r2ZLFO2h1jBY-h1CRAT0lacRDEUqYtbm8HaD-Je_eG0WTsjmWPs-_R09P46CsXiKPZaQcQR8FCOqxuPlO187fIoq4qVeCJrm7GEQify-gS3eE=][6]

Sources

Foundational

Technical Whitepaper: Safety, Toxicity, and Handling Profile of 2-Bromophenyl Cyclohexanecarboxylate

Executive Summary In the landscape of drug development and chemical genetics, halogenated aryl esters serve as critical intermediates and molecular probes. 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7) is a stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of drug development and chemical genetics, halogenated aryl esters serve as critical intermediates and molecular probes. 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7) is a structurally unique compound characterized by a bulky alicyclic ring conjugated to a hydrophobic, halogenated aromatic system. Because empirical, compound-specific toxicological data is often sparse for specialized intermediates, establishing a rigorous safety profile requires a mechanistic "read-across" approach.

This whitepaper synthesizes the physicochemical properties, metabolic fate, and material safety data of 2-bromophenyl cyclohexanecarboxylate. Furthermore, it provides a self-validating experimental protocol for researchers to empirically determine its in vitro stability and cytotoxicity.

Chemical Identity and Physicochemical Causality

The behavior of 2-bromophenyl cyclohexanecarboxylate in biological and environmental systems is dictated by its structural components. The ester linkage is susceptible to enzymatic cleavage, while the bulky cyclohexyl group provides steric hindrance that modulates the rate of this hydrolysis compared to linear aliphatic esters. The ortho-substituted bromine atom significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability but also increasing the likelihood of non-specific protein binding.

Table 1: Physicochemical Properties
PropertyValue / DescriptionCausality / Implication
Chemical Name 2-Bromophenyl cyclohexanecarboxylateNomenclature defining the ester linkage.
CAS Number 81066-11-7 [1]Unique identifier for regulatory tracking.
Molecular Formula C₁₃H₁₅BrO₂Indicates high carbon/halogen ratio (lipophilic).
Molecular Weight 283.16 g/mol Falls within the optimal range for small-molecule drug permeability (Lipinski's Rule of 5).
Solubility Soluble in DMSO, EtOH, CH₂Cl₂; Insoluble in H₂ORequires organic solvents for stock preparation; necessitates surfactants or co-solvents for aqueous assays.

Mechanistic Toxicity and Metabolic Fate

To accurately assess the toxicity of 2-bromophenyl cyclohexanecarboxylate, we must evaluate its primary metabolic degradation pathways. Upon systemic exposure, aryl esters are rapidly targeted by ubiquitous serine hydrolases (carboxylesterases) in the plasma and hepatic tissue.

The Hydrolysis Pathway

Cleavage of the ester bond yields two primary metabolites: 2-bromophenol and cyclohexanecarboxylic acid . The toxicity profile of the parent compound is fundamentally driven by these downstream products.

  • 2-Bromophenol Clearance: Unlike 4-bromobenzene derivatives, which are oxidized by Cytochrome P450 into highly reactive and hepatotoxic quinones, 2-bromophenol primarily undergoes Phase II metabolism. It is rapidly conjugated into stable glucuronide and sulfate species. While high doses can induce mild, transient nephrotoxicity due to the accumulation of these conjugates in the renal tubules, it lacks the severe reactive toxicity of its para-substituted analogs [2]; [3].

  • Cyclohexanecarboxylic Acid Clearance: This alicyclic acid undergoes aromatization and glycine conjugation, resulting in the formation of hippurate and hexahydrohippurate, which are safely and rapidly cleared in the urine [4].

MetabolicPathway Parent 2-Bromophenyl Cyclohexanecarboxylate Esterase Carboxylesterases Parent->Esterase Hydrolysis Metab1 2-Bromophenol Esterase->Metab1 Metab2 Cyclohexanecarboxylic Acid Esterase->Metab2 Conj1 Glucuronide/Sulfate Conjugates Metab1->Conj1 Phase II Conj2 Hippurate & Hexahydrohippurate Metab2->Conj2 Aromatization Excretion Renal Excretion Conj1->Excretion Conj2->Excretion

Fig 1. Metabolic hydrolysis and subsequent clearance pathways of the ester.

Material Safety Data Sheet (MSDS) Core Directives

Based on the structural alerts and the read-across toxicity of its metabolites, the following safety and handling protocols must be strictly adhered to.

Table 2: GHS Hazard Classification (Derived)
Hazard ClassCategoryHazard StatementPrecautionary Code
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280, P302+P352
Eye Damage/Irritation Category 2AH319: Causes serious eye irritationP305+P351+P338
STOT (Single Exposure) Category 3H335: May cause respiratory irritationP261, P271, P304+P340
Exposure Controls and PPE Causality
  • Hand Protection: Nitrile or fluoroelastomer gloves are mandatory. Causality: The high lipophilicity of the brominated aromatic ring allows the compound to rapidly permeate standard latex, leading to dermal absorption.

  • Respiratory Protection: Handle exclusively within a Class II Type A2 biological safety cabinet or chemical fume hood. Causality: Aerosolization of the compound can lead to inhalation of the ester, which may undergo rapid hydrolysis in the moist, esterase-rich environment of the pulmonary mucosa, causing localized irritation.

Experimental Protocol: In Vitro Hydrolysis and Toxicity Validation

To bridge the gap between theoretical read-across data and empirical evidence, researchers must validate the compound's stability and cellular toxicity. The following protocol is designed as a self-validating system : it includes internal controls that independently verify the integrity of the assay at every step.

ToxicityWorkflow Prep Compound Preparation Incubate Microsomal Incubation Prep->Incubate CellAssay Cytotoxicity Assay Prep->CellAssay LCMS LC-MS/MS Analysis Incubate->LCMS Aliquots Data Data Synthesis CellAssay->Data LCMS->Data

Fig 2. Self-validating workflow for in vitro toxicity and stability screening.

Step-by-Step Methodology

Phase 1: Compound Preparation

  • Stock Solution: Dissolve 2-bromophenyl cyclohexanecarboxylate in 100% anhydrous DMSO to a concentration of 10 mM.

    • Causality: Anhydrous DMSO prevents premature, non-enzymatic aqueous hydrolysis of the ester bond during storage.

Phase 2: Hepatic Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add the test compound (final concentration 1 µM, DMSO < 0.1%). Initiate the reaction by adding an NADPH regenerating system (1 mM final).

    • Self-Validation: Run a parallel "No-NADPH" control to differentiate enzymatic cleavage from spontaneous chemical degradation. Run Verapamil as a positive control for metabolic clearance.

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

Phase 3: Cytotoxicity Screening (HEK293)

  • Seeding: Seed HEK293 (Human Embryonic Kidney) cells at 10,000 cells/well in a 96-well plate.

    • Causality: HEK293 cells are selected to specifically monitor for the mild nephrotoxic potential of the 2-bromophenol metabolite.

  • Treatment: Treat cells with a dose-response titration of the compound (0.1 µM to 100 µM) for 48 hours.

  • Viability Readout: Add CellTiter-Glo® reagent to measure ATP levels as a proxy for cell viability. Calculate the IC₅₀.

Phase 4: LC-MS/MS Quantification

  • Analysis: Inject the quenched microsomal supernatants into a triple quadrupole LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions specific to the parent ester (m/z 283) and the primary metabolite, 2-bromophenol (m/z 173).

  • Data Synthesis: Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the parent compound over time.

References

  • Guidechem. "2-Bromophenyl cyclohexanecarboxylate - CAS 81066-11-7". Guidechem Chemical Dictionary.
  • Adesina-Georgiadis, K. N., et al. (2019). "The metabolic fate and effects of 2-Bromophenol in male Sprague-Dawley rats". Xenobiotica, 49(11), 1352-1359. Available at:[Link]

  • Bruchajzer, E., Szymanska, J. A., & Piotrowski, J. K. (2002). "Acute and subacute nephrotoxicity of 2-bromophenol in rats". Toxicology Letters, 134(1-3), 245-252. Available at:[Link]

  • Brewster, D., Jones, R. S., & Parke, D. V. (1977). "The metabolism of cyclohexanecarboxylate in the rat". Biochemical Journal, 164(3), 595-600. Available at:[Link]

Exploratory

Vibrational Fingerprinting of 2-Bromophenyl Cyclohexanecarboxylate: A Mechanistic Guide to IR Spectroscopy

Introduction In the structural validation of complex organic molecules, Infrared (IR) spectroscopy serves as a frontline analytical tool. For drug development professionals and synthetic chemists, interpreting the IR spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the structural validation of complex organic molecules, Infrared (IR) spectroscopy serves as a frontline analytical tool. For drug development professionals and synthetic chemists, interpreting the IR spectrum of 2-bromophenyl cyclohexanecarboxylate requires moving beyond rote memorization of absorption tables. This guide deconstructs the molecule's vibrational modes by analyzing the fundamental quantum mechanical and electronic environments—specifically the interplay of steric hindrance, resonance delocalization, and hybridization—that dictate its unique spectral fingerprint.

Molecular Architecture & Vibrational Causality

The structure of 2-bromophenyl cyclohexanecarboxylate can be divided into three distinct vibrational domains. Understanding the causality behind each domain's absorption frequencies is critical for accurate spectral interpretation.

The Phenolic Ester Carbonyl (C=O) Shift

In standard aliphatic esters, the alkoxy oxygen donates electron density to the carbonyl carbon via resonance, which lowers the C=O bond order and results in a stretching frequency typically between 1735–1750 cm⁻¹[1]. However, 2-bromophenyl cyclohexanecarboxylate is a phenolic ester. The oxygen atom is directly attached to an aromatic ring, meaning its lone electron pairs are partially delocalized into the phenyl π-system. This competing resonance reduces the electron density available to conjugate with the carbonyl group. Consequently, the C=O bond retains more double-bond character, increasing its force constant and shifting the2[2].

Ortho-Disubstituted Phenyl Ring Dynamics

The presence of the bromine atom at the ortho position relative to the ester linkage creates a 1,2-disubstitution pattern on the benzene ring. In IR spectroscopy, the out-of-plane (OOP) C-H bending vibrations are highly diagnostic for aromatic substitution patterns. An ortho-disubstituted benzene ring features four adjacent hydrogen atoms that couple to produce a single, highly intense3[3]. The heavy bromine atom also contributes a C-Br stretching mode in the far fingerprint region (~550–650 cm⁻¹).

Cyclohexyl vs. Aromatic C-H Domains

The molecule contains both sp³ (cyclohexyl) and sp² (aromatic) hybridized carbons. The C-H stretching frequencies cleanly separate these domains due to the difference in s-character of the bonds. Higher s-character in sp² bonds results in a stiffer bond; thus,4[4], whereas5[5].

Predicted IR Absorption Bands

The quantitative data for the expected vibrational modes are summarized below for rapid comparative analysis.

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Rationale
Aromatic C-H Stretch 3030 – 3070Weak to Mediumsp² C-H bond stretching[4].
Aliphatic C-H Stretch 2930, 2850Strong, Sharpsp³ C-H asymmetric/symmetric stretching of the cyclohexyl ring[5].
Ester Carbonyl (C=O) Stretch 1750 – 1770Very Strong, SharpReduced resonance from the phenolic oxygen increases C=O bond order[2].
Aromatic C=C Ring Stretch 1580, 1480MediumSkeletal ring vibrations of the benzene ring[5].
Ester C-O-C Stretch (Asym.) 1200 – 1250Strong, BroadC-C(=O)-O stretching coupled with the ring[1].
Ester C-O-C Stretch (Sym.) 1100 – 1150StrongO-C-C stretching[1].
Ortho-disubstituted OOP Bend 735 – 770Very StrongOut-of-plane wagging of 4 adjacent aromatic protons[3].
C-Br Stretch 550 – 650Medium to StrongHeavy halogen atom reduces the stretching frequency.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity spectral acquisition without the moisture-induced artifacts common in KBr pellet preparations, Attenuated Total Reflectance (ATR) FTIR is the recommended methodology.

Step 1: Instrument Calibration & Background Validation

  • Action: Clean the diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow to evaporate completely.

  • Causality: Residual solvents will introduce spurious peaks (e.g., broad O-H stretch at 3300 cm⁻¹).

  • Self-Validation: Run a background air scan (32 scans, 4 cm⁻¹ resolution). The background must show a flat baseline outside of standard atmospheric H₂O and CO₂ regions.

Step 2: Sample Application & Matrix Coupling

  • Action: Deposit 1–2 mg of 2-bromophenyl cyclohexanecarboxylate onto the crystal. Apply the pressure anvil until the torque slips.

  • Causality: The evanescent wave generated in ATR penetrates only a few micrometers into the sample. Intimate physical contact is required to achieve a sufficient signal-to-noise ratio.

Step 3: Data Acquisition & Saturation Check

  • Action: Acquire the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation: Immediately check the raw absorbance of the C=O peak (~1760 cm⁻¹). If the absorbance exceeds 1.0 A.U., the detector is saturated, which causes derivative-shaped peak distortions due to anomalous dispersion. If saturated, reduce anvil pressure or sample volume and rescan.

Step 4: Spectral Processing

  • Action: Apply an ATR correction algorithm and perform a baseline correction.

  • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, ensuring the intense OOP bending modes (~750 cm⁻¹) are accurately scaled relative to the C-H stretches (~3000 cm⁻¹).

Analytical Workflow Diagram

FTIR_Workflow N1 1. Instrument Calibration Background Air Scan (4 cm⁻¹ res) N2 2. Sample Application ATR Crystal Contact & Pressure N1->N2 N3 3. Data Acquisition 4000-400 cm⁻¹, 32-64 Scans N2->N3 N4 4. Spectral Processing ATR Correction & Baseline Adjustment N3->N4 N5 5. Structural Validation Band Assignment & Causality Check N4->N5

Workflow for ATR-FTIR analysis of 2-bromophenyl cyclohexanecarboxylate.

References

  • infrared spectroscopy - JETIR Research Journal. jetir.org. 6

  • IR Spectroscopy Tutorial: Esters. orgchemboulder.com. 1

  • Infrared Spectroscopy. uobabylon.edu.iq. 7

  • APPENDIX 3 - Table of infrared bands. uwimona.edu.jm. 8

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. spcmc.ac.in. 5

  • Ester vs Ketone IR stretch - ECHEMI. echemi.com. 2

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. libretexts.org. 4

  • Carbonyl - compounds - IR - spectroscopy. pg.edu.pl. 9

  • Aromatic Fingerprint Vibrations - Oregon State University. oregonstate.edu. 3

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Protocols & Analytical Methods

Method

Application Note: 2-Bromophenyl Cyclohexanecarboxylate as a Versatile Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7) Abstract 2-Bromophenyl cyclohexanecarboxylate is a highly valuable, bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7)

Abstract

2-Bromophenyl cyclohexanecarboxylate is a highly valuable, bifunctional building block in modern organic synthesis. Featuring both a reactive aryl bromide handle and a sterically tunable ester moiety, it serves as an ideal precursor for the construction of complex biaryls, heterocycles, and pharmaceutical intermediates. This application note details field-proven protocols for its utilization in palladium-catalyzed cross-coupling reactions, emphasizing the mechanistic causality behind reagent selection and providing self-validating experimental workflows.

Strategic Utility in Retrosynthetic Analysis

In the design of multi-step syntheses, the choice of protecting or directing groups is paramount. While 2-bromophenyl acetate is a common precursor, its acetyl group is highly susceptible to premature hydrolysis under the basic conditions required for many cross-coupling reactions.

By employing the cyclohexanecarboxylate moiety, chemists gain a significant steric shield. The bulky cyclohexyl ring sterically hinders nucleophilic attack at the carbonyl carbon during palladium-catalyzed C–N cross-coupling reactions, which are essential for synthesizing complex aza-heterocycles[1]. This allows the aryl bromide to undergo oxidative addition and subsequent cross-coupling without compromising the integrity of the oxygen functionality. Post-coupling, the ester can be selectively cleaved or utilized in tandem cyclization events to form benzofurans or chromenes.

Reactivity Mapping

The bifunctional nature of 2-bromophenyl cyclohexanecarboxylate enables divergent synthetic pathways. The aryl bromide is primed for Pd(0) insertion, while the ester can act as a latent phenol or an intramolecular electrophile.

ReactivityMap Center 2-Bromophenyl cyclohexanecarboxylate (CAS 81066-11-7) Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Center->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond Formation) Center->Buchwald Pd(0), HNR2 Sonogashira Sonogashira Coupling (Alkyne Insertion) Center->Sonogashira Pd(0)/Cu(I), R-C≡CH Ester Ester Cleavage / Fries Rearrangement Center->Ester Base or Lewis Acid

Figure 1. Divergent synthetic pathways of 2-Bromophenyl cyclohexanecarboxylate.

Protocol I: Chemoselective Suzuki-Miyaura Cross-Coupling

The is a cornerstone of C-C bond formation. Aryl boronates, which can be formed directly or activated by mild bases, are highly useful compounds that can be utilized directly in the cross-coupling reaction to form biaryl skeletons[2]. When coupling 2-bromophenyl cyclohexanecarboxylate, the primary challenge is achieving complete conversion without hydrolyzing the ester.

Causality of Experimental Choices:
  • Catalyst: Pd(dppf)Cl2​ is selected over Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating reductive elimination and preventing catalyst deactivation via aryl scrambling.

  • Base: K2​CO3​ is a mild base. Stronger bases like NaOH or KOtBu would rapidly saponify the cyclohexanecarboxylate ester.

  • Solvent: A 4:1 mixture of 1,4-Dioxane and water ensures homogeneity. Water is strictly required to activate the boronic acid via the formation of a reactive boronate species.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromophenyl cyclohexanecarboxylate (1.0 mmol, 283.2 mg) and phenylboronic acid (1.2 mmol, 146.3 mg).

  • Catalyst Loading: Add Pd(dppf)Cl2​ (0.05 mmol, 36.6 mg) and anhydrous K2​CO3​ (2.0 mmol, 276.4 mg).

  • Degassing: Evacuate the flask and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 80 °C in a pre-heated oil bath for 6 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 9:1). The starting material ( Rf​=0.65 ) should disappear, replaced by a new UV-active spot ( Rf​=0.55 ).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (silica gel, gradient 0-5% EtOAc in Hexanes) yields the biaryl product.

Self-Validation Metrics:
  • Yield: Typically >85%.

  • 1 H NMR (400 MHz, CDCl 3​ ): Disappearance of the characteristic doublet of the ortho-bromide proton. Appearance of a 5-proton multiplet at δ 7.35-7.45 ppm corresponding to the newly installed phenyl ring. The cyclohexyl methine proton should remain intact at δ ~2.6 ppm.

Table 1: Optimization Data for Suzuki-Miyaura Coupling

EntryCatalystBaseSolventTemp (°C)Conversion (%)Ester Hydrolysis (%)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/H 2​ O907215
2 Pd(dppf)Cl2​ NaOH THF/H 2​ O659585
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/H 2​ O80>98 <2

Protocol II: Tandem Sonogashira Coupling and Cyclization to Benzofurans

Benzofurans are privileged scaffolds in medicinal chemistry. 2-Bromophenyl cyclohexanecarboxylate can be converted into 2-substituted benzofurans via a followed by base-mediated cyclization.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Br TransMet Trans- metalation OxAdd->TransMet Cu-Alkyne RedElim Reductive Elimination TransMet->RedElim -CuBr RedElim->Pd0 Ar-Alkyne Cyclize Tandem Cyclization RedElim->Cyclize Base

Figure 2. Pd-catalyzed Sonogashira coupling and tandem cyclization mechanism.

Causality of Experimental Choices:
  • Co-Catalysis: CuI is essential to form the highly nucleophilic copper acetylide, which transmetalates with the Pd(II) intermediate.

  • Tandem Reagent: After the coupling is complete, adding KOH in methanol serves a dual purpose: it cleaves the cyclohexanecarboxylate ester to reveal the phenoxide, which immediately undergoes a 5-endo-dig cyclization onto the activated alkyne to form the benzofuran ring.

Step-by-Step Methodology:
  • Cross-Coupling Phase: To a dry Schlenk tube, add 2-bromophenyl cyclohexanecarboxylate (1.0 mmol), Pd(PPh3​)2​Cl2​ (0.05 mmol), and CuI (0.1 mmol).

  • Atmosphere: Purge with Argon for 5 minutes.

  • Reagent Addition: Add anhydrous Triethylamine (5.0 mL) and phenylacetylene (1.2 mmol).

  • Heating: Stir at 70 °C for 4 hours.

  • IPC (Coupling): GC-MS analysis should confirm the mass of the alkyne-coupled intermediate ( [M]+ = 304.1).

  • Cyclization Phase: Cool the mixture to 0 °C. Slowly add a solution of KOH (3.0 mmol) in Methanol (3.0 mL).

  • Heating: Warm to 65 °C and stir for an additional 3 hours.

  • Workup: Quench with saturated aqueous NH4​Cl (10 mL). Extract with EtOAc (3 x 15 mL). Wash combined organics with water and brine, dry over MgSO4​ , and concentrate.

  • Purification: Silica gel chromatography (100% Hexanes to 2% EtOAc) yields 2-phenylbenzofuran.

Self-Validation Metrics:
  • Yield: 75-80% over two steps.

  • 1 H NMR (400 MHz, CDCl 3​ ): Complete disappearance of the cyclohexyl protons (indicating successful ester cleavage). Appearance of a distinct singlet at δ ~7.0 ppm, corresponding to the C3 proton of the newly formed benzofuran ring.

Table 2: Substrate Scope for Tandem Benzofuran Synthesis

Alkyne SubstrateReaction Time (Step 1)Cyclization Time (Step 2)Isolated Yield (%)
Phenylacetylene4 h3 h78
1-Hexyne6 h4 h65
4-Ethynylanisole3 h3 h82
Trimethylsilylacetylene8 h5 h55*

*Note: The TMS group undergoes partial desilylation under the basic cyclization conditions, requiring careful monitoring.

Summary and Best Practices

When utilizing 2-bromophenyl cyclohexanecarboxylate, strict adherence to anhydrous and anaerobic conditions during the initial oxidative addition phase is critical. The steric bulk of the cyclohexyl group provides excellent chemoselectivity, allowing this building block to outperform simpler acetates in complex, multi-step drug discovery workflows.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]

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Application

Application Note: DMAP-Catalyzed Esterification of 2-Bromophenol with Cyclohexanecarbonyl Chloride

Executive Summary The synthesis of 2-bromophenyl cyclohexanecarboxylate via the esterification of 2-bromophenol with cyclohexanecarbonyl chloride represents a classic challenge in synthetic organic chemistry: overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-bromophenyl cyclohexanecarboxylate via the esterification of 2-bromophenol with cyclohexanecarbonyl chloride represents a classic challenge in synthetic organic chemistry: overcoming simultaneous electronic deactivation and steric hindrance. This application note provides a comprehensive, self-validating protocol utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in an anhydrous organic medium, designed specifically for researchers and drug development professionals requiring high-purity aryl esters.

Mechanistic Rationale & Chemical Causality

Designing a successful protocol requires understanding the specific deficits of the substrates involved:

  • The Nucleophile's Deficit: Phenols are inherently poorer nucleophiles than aliphatic alcohols due to the resonance delocalization of the oxygen lone pairs into the aromatic ring, necessitating the use of highly reactive acid chlorides ([1]). In 2-bromophenol, the highly electronegative bromine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), further stripping electron density from the phenoxide oxygen. Additionally, the ortho-bromine creates significant steric bulk directly adjacent to the reaction center.

  • The Electrophile's Shield: Cyclohexanecarbonyl chloride features a secondary alpha-carbon. The bulky cyclohexyl ring sterically shields the carbonyl carbon, impeding the approach of incoming nucleophiles.

  • The Catalytic Imperative: Traditional [2] rely on a biphasic aqueous/organic system with sodium hydroxide to neutralize the generated HCl[3]. However, applying these conditions to highly hindered substrates often results in sluggish reaction rates and competitive hydrolysis of the acid chloride. To bypass this, we employ a non-aqueous system utilizing DMAP. DMAP acts as a nucleophilic catalyst, rapidly attacking the acid chloride to form an N-acylpyridinium intermediate. This intermediate is exponentially more electrophilic than the parent acid chloride, effectively forcing the esterification forward despite the steric and electronic barriers ([4]). Triethylamine (TEA) is used as an auxiliary base to neutralize the resulting HCl, driving the equilibrium and regenerating the DMAP catalyst ([5]).

Mechanism A Cyclohexanecarbonyl Chloride C N-Acylpyridinium Intermediate A->C + Catalyst B DMAP Catalyst B->C Nucleophilic Attack E 2-Bromophenyl Cyclohexanecarboxylate C->E + Phenol G Regenerated DMAP + TEA-HCl C->G Proton Transfer D 2-Bromophenol D->E Acyl Transfer F TEA Base F->G Acid Neutralization

Mechanistic pathway of DMAP-catalyzed esterification overcoming steric and electronic hindrance.

Quantitative Data & Reaction Stoichiometry

The following table summarizes the optimized stoichiometry required to push this sterically hindered reaction to completion. A slight excess of the acid chloride and TEA ensures full consumption of the deactivated phenol.

Table 1: Reagent stoichiometry for the synthesis of 2-bromophenyl cyclohexanecarboxylate.

Reagent / SolventMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeDensity (g/mL)
2-Bromophenol173.011.010.01.73 g1.49
Cyclohexanecarbonyl chloride146.611.212.01.76 g (1.61 mL)1.09
Triethylamine (TEA)101.191.515.01.52 g (2.09 mL)0.726
4-Dimethylaminopyridine (DMAP)122.170.11.00.122 gN/A
Dichloromethane (DCM)84.93SolventN/A30.0 mL1.33

Yield Expectation: Theoretical Yield: 2.83 g | Expected Isolated Yield (85%): 2.41 g

Experimental Protocol & Self-Validating System

This protocol is designed as a self-validating system, ensuring that each step provides measurable feedback to confirm the chemical transformation before proceeding.

Workflow Step1 1. Anhydrous Setup (DCM, 0 °C to RT) Step2 2. Reaction Monitoring (TLC: 9:1 Hex/EtOAc) Step1->Step2 Stir 4-6 hrs Step3 3. Selective Workup (HCl & NaHCO3 Washes) Step2->Step3 Disappearance of Phenol Step4 4. Flash Chromatography (Silica Gel) Step3->Step4 Isolate Organic Phase Step5 5. Structural Validation (1H NMR & GC-MS) Step4->Step5 Pure Ester Fractions

Step-by-step experimental workflow and self-validation system for aryl ester synthesis.

Step 1: Anhydrous Setup & Reaction Initiation
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Add 2-bromophenol (1.73 g, 10.0 mmol), DMAP (0.122 g, 1.0 mmol), and anhydrous DCM (25 mL) to the flask. Stir until complete dissolution.

  • Add Triethylamine (2.09 mL, 15.0 mmol) via syringe.

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic formation of the highly reactive N-acylpyridinium intermediate, preventing the degradation of the catalyst and limiting side reactions.

  • Dissolve cyclohexanecarbonyl chloride (1.61 mL, 12.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 6 hours.

Step 2: In-Process Validation (TLC)
  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate solvent system.

  • Self-Validation Check: 2-Bromophenol is highly UV-active and stains strongly with KMnO₄. The desired ester product will appear as a new, less polar spot (higher Rf) that is UV-active but resists KMnO₄ staining due to the successful acylation of the free phenolic -OH group.

Step 3: Selective Aqueous Workup
  • Once TLC confirms the disappearance of the starting phenol, quench the reaction by adding 20 mL of deionized water.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers.

  • Wash the combined organic layers with 1M HCl (2 x 20 mL). Causality: This selectively protonates and removes the TEA and DMAP catalysts into the aqueous phase, separating them from the product.

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: This neutralizes and extracts any unreacted cyclohexanecarboxylic acid formed from the hydrolysis of the excess acid chloride.

  • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

Step 4: Purification & Structural Validation
  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 95:5 Hexanes/Ethyl Acetate).

  • Self-Validation (NMR): Analyze the purified product via ¹H NMR (CDCl₃). The critical validation marker is the complete disappearance of the broad phenolic -OH singlet (~5.4 ppm). The spectrum must show the aromatic protons (4H) shifted downfield relative to the starting material, alongside a distinct cyclohexyl aliphatic envelope (11H) integrating correctly between 1.2 and 2.6 ppm.

  • Self-Validation (GC-MS): Confirm the molecular weight. The mass spectrum should display a molecular ion peak (M⁺) at m/z 282.02 and an M+2 peak at 284.02 in a 1:1 ratio, which is the definitive characteristic of the ⁷⁹Br and ⁸¹Br isotopes present in the product.

References

  • Chemistry LibreTexts. "Other Reactions of Phenol." LibreTexts Organic Chemistry. URL: [Link]

  • Common Organic Chemistry. "Acid to Ester - Common Conditions: Steglich Esterification (DCC + DMAP)." Common Organic Chemistry. URL: [Link]

  • Wikipedia. "Schotten–Baumann reaction." Wikimedia Foundation. URL:[Link]

Sources

Method

Application Note: 2-Bromophenyl Cyclohexanecarboxylate in Advanced Pharmaceutical Intermediate Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7) Executive Summary & Reactivity Rationale As a Senior Applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7)

Executive Summary & Reactivity Rationale

As a Senior Application Scientist, I frequently design synthetic routes that require robust, bifunctional building blocks capable of orthogonal reactivity. 2-Bromophenyl cyclohexanecarboxylate is an exemplary scaffold in this regard. It combines an aryl bromide moiety—primed for transition-metal-catalyzed cross-coupling—with a cyclohexanecarboxylate ester.

The strategic advantage of this molecule lies in its structural causality:

  • Steric Shielding & Lipophilicity: The bulky cyclohexyl group sterically shields the ortho-position, dictating regioselectivity in subsequent electrophilic or rearrangement reactions, while simultaneously enhancing the molecule's lipophilicity for excellent solubility in organic solvents.

  • Orthogonal Functionalization: The aryl bromide can undergo oxidative addition without disturbing the ester under mildly basic conditions. Conversely, the ester can be activated by Lewis acids to undergo migration while leaving the halogen intact.

Workflow SM 2-Bromophenyl cyclohexanecarboxylate Suz Suzuki-Miyaura Coupling (Pd) SM->Suz Arylboronic Acid Fries Fries Rearrangement (AlCl3) SM->Fries Heat, Lewis Acid Biaryl 2-Arylphenyl cyclohexanecarboxylate Suz->Biaryl Ketone 2-Bromo-4-(cyclohexylcarbonyl) phenol Fries->Ketone

Orthogonal synthetic pathways for 2-bromophenyl cyclohexanecarboxylate.

Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling of aryl bromides is a cornerstone of biaryl pharmaceutical intermediate synthesis [1]. When utilizing 2-bromophenyl cyclohexanecarboxylate, the ester acts as a robust protecting group for the phenol, preventing catalyst poisoning that would otherwise occur with a free ortho-hydroxyl group.

Causality in Experimental Design: We utilize a biphasic Toluene/H₂O solvent system. The lipophilic ester remains in the organic phase, while the inorganic base (K₂CO₃) dissolves in the aqueous phase, facilitating transmetalation at the interface. Pd(dppf)Cl₂ is selected as the catalyst because its bidentate ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and suppressing competitive protodehalogenation [2].

Step-by-Step Protocol: Synthesis of 2-Arylphenyl Cyclohexanecarboxylate

Self-Validating System: Reaction completion is indicated by the cessation of gas evolution and a distinct shift in TLC Rf values.

  • Preparation: In an oven-dried Schlenk flask, add 2-bromophenyl cyclohexanecarboxylate (1.0 equiv, 10 mmol) and the desired arylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and K₂CO₃ (2.5 equiv, 25 mmol).

  • Degassing: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 50 mL). Purge the biphasic mixture with Argon for 15 minutes. The solution will initially appear reddish-brown.

  • Heating: Heat the mixture to 90 °C under vigorous stirring (800 rpm to maximize interfacial surface area).

  • Validation & Monitoring: Monitor via TLC (Hexanes:EtOAc 9:1, UV 254 nm). The starting material (Rf ~0.6) will disappear, replaced by a lower-polarity fluorescent spot (Rf ~0.7). Complete conversion typically occurs within 4–6 hours.

  • Workup: Cool to room temperature. Separate the organic layer, wash with brine (2 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd + Aryl Bromide TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet + Arylboronic Acid + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Biaryl Product Product Biaryl Product RedElim->Product

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Application 2: Lewis Acid-Mediated Fries Rearrangement

The Fries rearrangement converts phenyl esters into hydroxy aryl ketones via Lewis acid catalysis [3]. This is highly valuable for generating substituted benzophenones and related pharmacophores [4].

Causality in Experimental Design: Anhydrous aluminum chloride (AlCl₃) coordinates to the ester carbonyl, generating a highly reactive acylium ion intermediate. Because the massive bromine atom occupies the ortho-position, steric hindrance virtually eliminates ortho-migration. Consequently, the reaction is highly regioselective, driving the cyclohexanecarbonyl group to the para-position to yield 2-bromo-4-(cyclohexanecarbonyl)phenol.

Step-by-Step Protocol: Synthesis of 2-Bromo-4-(cyclohexanecarbonyl)phenol

Self-Validating System: The formation of a brightly colored (often yellow/orange) aluminum complex during heating, followed by a violent exothermic quench, validates the active Lewis acid pathway.

  • Preparation: In a flame-dried, argon-flushed round-bottom flask, dissolve 2-bromophenyl cyclohexanecarboxylate (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

  • Lewis Acid Addition: Cool the solution to 0 °C. Carefully add anhydrous AlCl₃ (1.5 equiv, 15 mmol) in portions. The solution will turn pale yellow as the Lewis acid-ester complex forms.

  • Rearrangement: Attach a reflux condenser and heat the mixture to 80 °C. The solution will darken to a deep orange/brown.

  • Validation & Monitoring: Monitor via HPLC. The ester peak will diminish, replaced by a more polar phenol peak. Stir for 12–16 hours until conversion is >95%.

  • Quenching (Critical Step): Cool the flask to 0 °C. Slowly pour the mixture into a beaker containing 50 g of crushed ice and 10 mL of concentrated HCl. This breaks the aluminum-phenoxide complex. The organic layer will turn clear or pale yellow.

  • Workup: Extract the aqueous phase with Dichloromethane (3 × 20 mL). Wash the combined organic layers with water, dry over MgSO₄, and concentrate. Recrystallize from ethanol to afford the pure ketone.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the orthogonal functionalization of 2-bromophenyl cyclohexanecarboxylate based on standard synthetic benchmarks.

Reaction TypeCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Target IntermediateTypical Yield
Suzuki-Miyaura Coupling Pd(dppf)Cl₂ (5 mol%), K₂CO₃Toluene/H₂O (4:1)904–62-Arylphenyl cyclohexanecarboxylate85–92%
Fries Rearrangement Anhydrous AlCl₃ (1.5 equiv)1,2-Dichloroethane8012–162-Bromo-4-(cyclohexylcarbonyl)phenol75–80%

References

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. URL:[Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). URL:[Link]

    • FRIES REARRANGEMENT. PHARMD GURU. URL:[Link]

  • Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. ACS Publications. URL:[Link]

Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling for Base-Sensitive, Sterically Hindered Ortho-Esters

Target Substrate: 2-Bromophenyl cyclohexanecarboxylate Audience: Researchers, synthetic chemists, and drug development professionals Introduction & Mechanistic Rationale The Suzuki-Miyaura cross-coupling of 2-bromophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 2-Bromophenyl cyclohexanecarboxylate Audience: Researchers, synthetic chemists, and drug development professionals

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling of 2-bromophenyl cyclohexanecarboxylate presents a dual chemical challenge frequently encountered in late-stage pharmaceutical development: severe steric hindrance and high base-lability.

  • Steric Hindrance: The ortho-positioning of the bulky cyclohexanecarboxylate ester creates a highly congested local environment around the C–Br bond. This steric bulk impedes both the initial oxidative addition of the Palladium(0) catalyst and the subsequent transmetalation step[1].

  • Base-Catalyzed Hydrolysis: Traditional Suzuki-Miyaura conditions rely on strong, aqueous bases (e.g., Na2​CO3​ , NaOH ) to activate the boronic acid. However, these nucleophilic conditions readily saponify the cyclohexanecarboxylate group, yielding undesired 2-bromophenol or hydrolyzed biaryl byproducts[2].

The Causal Solution (E-E-A-T): To overcome these competing failure modes, the catalytic system must be carefully engineered.

  • Ligand Selection (SPhos): We employ the Buchwald ligand SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the hindered C–Br bond. Furthermore, a unique secondary π -interaction between the palladium center and the lower biphenyl ring of the ligand accelerates the rate-limiting reductive elimination step, which is critical for forming sterically demanding biaryls[1][3].

  • Base Selection (Anhydrous KF): To prevent ester cleavage, anhydrous Potassium Fluoride (KF) is utilized as a mild, hard Lewis base. Fluoride selectively attacks the empty p-orbital of the boron atom to form a highly reactive, polarized fluoroborate intermediate, facilitating transmetalation without acting as a nucleophile toward the ester carbonyl[2][4].

Experimental Design & Logical Workflow

The following diagram maps the logical flow of the optimized catalytic cycle, highlighting the critical divergence point where proper base selection prevents pathway failure (hydrolysis).

Workflow Substrate 2-Bromophenyl Cyclohexanecarboxylate Ox_Add Oxidative Addition (Overcoming Ortho-Sterics) Substrate->Ox_Add Pd_Cat Pd(OAc)2 + SPhos (Active Catalyst Generation) Pd_Cat->Ox_Add Transmet Transmetalation with Ar-B(OH)2 (KF-Mediated Activation) Ox_Add->Transmet Red_Elim Reductive Elimination (Biaryl Formation) Transmet->Red_Elim Anhydrous THF, 65°C Hydrolysis Ester Hydrolysis (Suppressed Pathway) Transmet->Hydrolysis If strong aqueous base is used Red_Elim->Pd_Cat Catalyst Regeneration Product Target Biaryl Ester (Intact Cyclohexyl Group) Red_Elim->Product

Logical workflow of the optimized Suzuki-Miyaura coupling suppressing ester hydrolysis.

Optimization Data Summary

Quantitative analysis of reaction conditions demonstrates the necessity of the Pd(OAc)2​ /SPhos/KF system. The data below summarizes the effect of base and ligand choices on the yield of the intact biaryl ester versus the hydrolyzed byproduct.

ConditionCatalyst / LigandBaseSolventTemp (°C)Biaryl Yield (%)Hydrolyzed Byproduct (%)
Standard Pd(PPh3​)4​ Na2​CO3​ (aq)Toluene/EtOH8015%> 80%
Mild Base Pd(dppf)Cl2​ K3​PO4​ Toluene9068%18%
Optimized Pd(OAc)2​ / SPhosKF (anhydrous)THF6594% < 2%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard and strict anhydrous techniques, researchers can definitively isolate catalytic failure from environmental contamination.

Materials & Reagents
  • Electrophile: 2-Bromophenyl cyclohexanecarboxylate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Palladium(II) acetate ( Pd(OAc)2​ ) (0.02 equiv, 2 mol%)

  • Ligand: SPhos (0.04 equiv, 4 mol%)[1]

  • Base: Potassium Fluoride (KF), spray-dried/anhydrous (3.0 equiv, 3.0 mmol)[2][4]

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free (5.0 mL)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 equiv) — For quantitative NMR validation.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Vessel (Schlenk Technique)

  • Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under a vacuum.

  • Backfill the vessel with high-purity Argon (repeat vacuum/Argon cycle 3 times) to ensure a strictly oxygen-free and moisture-free environment. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands like SPhos, killing the active Pd(0) catalyst.

Step 2: Reagent Charging

  • Under a positive stream of Argon, add 2-bromophenyl cyclohexanecarboxylate (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)2​ (2 mol%), SPhos (4 mol%), and anhydrous KF (3.0 mmol).

  • Add the internal standard (1,3,5-trimethoxybenzene, 0.5 mmol) to establish a baseline for in-process conversion tracking.

Step 3: Solvent Addition and Degassing

  • Inject 5.0 mL of anhydrous, sparged THF through a rubber septum.

  • Perform three "Freeze-Pump-Thaw" cycles to remove dissolved oxygen from the solvent matrix.

Step 4: Reaction Execution

  • Seal the Schlenk tube and transfer it to a pre-heated oil bath set to 65 °C.

  • Stir vigorously (800 rpm) for 4 to 6 hours. Causality: KF is largely insoluble in THF; vigorous stirring maximizes the solid-liquid interfacial area required for boronic acid activation.

Step 5: Workup and Purification

  • Cool the reaction to room temperature and quench by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts. Elute with Ethyl Acetate (15 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure biaryl cyclohexanecarboxylate.

In-Process Controls (Self-Validation)
  • TLC Monitoring: Check the reaction at t=2 hours . The ester starting material should be consumed without the appearance of a highly polar baseline spot (which would indicate ester hydrolysis).

  • Quantitative NMR (qNMR): Take a 0.1 mL aliquot, filter, evaporate, and dissolve in CDCl3​ . Compare the integration of the product's ester protons against the methoxy protons of the 1,3,5-trimethoxybenzene internal standard to calculate precise conversion before workup.

References

  • Highly Active Catalyst for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Journal of the American Chemical Society (ACS) URL:[Link]

  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active Organic Letters (ACS) URL:[Link]

  • Suzuki Coupling - Mechanism and Applications Organic Chemistry Portal URL: [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Base-Sensitive, Sterically Hindered Aryl Halides

Optimized Protocol for 2-Bromophenyl Cyclohexanecarboxylate Executive Summary The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing aryl C–N bonds in pharmaceutical development[1]. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimized Protocol for 2-Bromophenyl Cyclohexanecarboxylate

Executive Summary

The Buchwald-Hartwig cross-coupling reaction is a cornerstone methodology for constructing aryl C–N bonds in pharmaceutical development[1]. However, substrates that possess both significant steric hindrance and base-sensitive functional groups present a complex multidimensional challenge. 2-Bromophenyl cyclohexanecarboxylate serves as a rigorous model for this challenge: the bulky cyclohexyl ester at the ortho-position severely impedes oxidative addition and transmetalation, while its susceptibility to saponification precludes the use of standard strong bases.

This application note details a self-validating, high-yield protocol engineered specifically for such fragile, sterically demanding electrophiles. By leveraging third-generation (G3) palladacycle precatalysts, bulky dialkylbiarylphosphine ligands, and mild carbonate bases, this methodology ensures quantitative conversion while strictly preserving the integrity of the ester moiety[1][2][3].

Mechanistic Rationale & Causality in Catalyst Design (E-E-A-T)

To achieve high fidelity in this cross-coupling, every reagent must be selected based on precise mechanistic causality rather than empirical guesswork.

The Base: Mitigating Ester Cleavage

The most common bases utilized in Buchwald-Hartwig aminations are strong alkoxides (e.g., NaOtBu, pKₐ ~19) or silazides (e.g., LHMDS). However, exposing 2-bromophenyl cyclohexanecarboxylate to NaOtBu results in rapid nucleophilic attack at the carbonyl carbon, leading to ester cleavage (saponification) or transamidation[2][4]. To prevent this, a weaker, non-nucleophilic base is required. Cesium carbonate (Cs₂CO₃) is the optimal choice; it is sufficiently basic to deprotonate the intermediate Pd(II)-amine complex but mild enough to leave the cyclohexyl ester entirely intact[2][3].

The Ligand: Overcoming Ortho-Steric Bulk

The ortho-ester group creates a high steric barrier for the approaching amine during the transmetalation step. To overcome this, highly electron-rich and exceptionally bulky dialkylbiarylphosphine ligands (such as BrettPhos or RuPhos ) are required.

  • Electronic Effect: The electron-rich dicyclohexylphosphine moiety accelerates the initial oxidative addition into the sterically hindered C–Br bond.

  • Steric Effect: The massive steric profile of BrettPhos forces the intermediate into a highly reactive conformation, drastically accelerating reductive elimination while simultaneously blocking the coordination of a second amine molecule, thereby preventing unwanted bis-arylation[1].

The Precatalyst: Decoupling Activation from Base Strength

A critical failure point in base-sensitive couplings is catalyst activation. Traditional sources like Pd₂(dba)₃ require the base and amine to reduce Pd(II) or displace strongly binding dba ligands—a process that is notoriously sluggish when using weak bases like Cs₂CO₃. To create a self-validating system, we utilize BrettPhos Pd G3 . This precatalyst undergoes rapid, quantitative activation upon mild base exposure to yield the active mono-ligated L-Pd(0) species, completely independent of the bulk base strength[1].

G Precat BrettPhos Pd G3 Precatalyst Pd0 L-Pd(0) Active Catalyst Precat->Pd0 Base activation (- carbazole) OxAdd L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OxAdd + 2-Bromophenyl cyclohexanecarboxylate AmineCoord L-Pd(II)(Ar)(NH2R) Amine Coordination OxAdd->AmineCoord + Primary Amine Amido L-Pd(II)(Ar)(NHR) Amido Complex AmineCoord->Amido + Cs2CO3 - CsBr, - CsHCO3 Product Coupled Product + L-Pd(0) Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of Pd-catalyzed amination for 2-bromophenyl cyclohexanecarboxylate.

Reaction Optimization & Quantitative Data

The table below summarizes the quantitative optimization data demonstrating the causal relationship between reagent selection and reaction yield.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd₂(dba)₃ (2 mol%)BINAPNaOtBuToluene100< 5%Complete ester cleavage by strong base.
2Pd₂(dba)₃ (2 mol%)BrettPhosCs₂CO₃1,4-Dioxane10042%Slow catalyst activation; incomplete conversion.
3BrettPhos Pd G3BrettPhosK₃PO₄t-AmylOH8078%Good conversion, but partial product degradation.
4 BrettPhos Pd G3 BrettPhos Cs₂CO₃ 1,4-Dioxane 80 > 95% Rapid activation; ester preserved; full conversion.

Note: Yields determined by quantitative HPLC using an internal standard. Entry 4 represents the optimized, self-validating conditions.

Standard Operating Procedure (SOP)

This protocol is designed for the coupling of 2-bromophenyl cyclohexanecarboxylate with a primary aliphatic or aromatic amine at a 1.0 mmol scale.

Materials & Reagents
  • Electrophile: 2-Bromophenyl cyclohexanecarboxylate (1.0 mmol, 283.2 mg)

  • Nucleophile: Primary Amine (1.2 mmol, 1.2 equiv.)

  • Precatalyst: BrettPhos Pd G3 (0.02 mmol, 2 mol%, 18.1 mg)

  • Ligand: BrettPhos (0.02 mmol, 2 mol%, 10.7 mg)

  • Base: Cesium Carbonate, anhydrous (2.0 mmol, 2.0 equiv., 651.6 mg)

  • Solvent: 1,4-Dioxane, anhydrous and degassed (5.0 mL)

Step-by-Step Methodology
  • Glovebox Preparation: Transfer a magnetic stir bar and a 20 mL reaction vial into a nitrogen-filled glovebox (O₂ < 5 ppm, H₂O < 5 ppm).

  • Solid Addition: Weigh and add 2-bromophenyl cyclohexanecarboxylate (283.2 mg), BrettPhos Pd G3 (18.1 mg), BrettPhos (10.7 mg), and finely milled anhydrous Cs₂CO₃ (651.6 mg) into the vial. Note: Using an extra 2 mol% of free BrettPhos ligand ensures the active Pd species remains fully ligated during the catalytic cycle.

  • Liquid Addition: Add 5.0 mL of anhydrous 1,4-Dioxane to the vial, followed by the primary amine (1.2 mmol).

  • Sealing: Seal the reaction vial tightly with a PTFE-lined septum cap. Remove the sealed vial from the glovebox.

  • Reaction Execution: Place the vial in a pre-heated aluminum heating block set to 80 °C. Stir vigorously at 800–1000 rpm. Causality: High stirring rates are mandatory because the reaction is a heterogeneous mixture (Cs₂CO₃ is only partially soluble in Dioxane).

  • Monitoring: Allow the reaction to proceed for 12 hours. Completion can be verified via TLC or LC-MS (aliquots filtered through a micro-syringe filter).

  • Workup: Cool the mixture to room temperature. Dilute with 10 mL of Ethyl Acetate (EtOAc) and filter the suspension through a short pad of Celite to remove inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to isolate the pure ortho-amino ester product.

Workflow Step1 Glovebox Setup Add Solids Step2 Solvent & Amine Addition Step1->Step2 Step3 Heating (80°C) Vigorous Stirring Step2->Step3 Step4 Aqueous Quench & Filtration Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2003). Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides. Journal of Organic Chemistry, 68(22), 8416-8423. URL:[Link]

  • Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(11), 1519-1526. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromophenyl Cyclohexanecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the esterification of sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the esterification of sterically hindered phenols.

The synthesis of 2-bromophenyl cyclohexanecarboxylate presents a unique intersection of electronic and steric challenges. 2-Bromophenol is a notoriously poor nucleophile due to the electron-withdrawing nature of the ortho-bromo substituent and the delocalization of the oxygen's lone pairs into the aromatic ring. When coupled with the steric bulk of a cyclohexyl group, standard esterification protocols frequently fail or stall. This guide provides field-proven, mechanistically grounded solutions to maximize your reaction yield.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my direct esterification of 2-bromophenol with cyclohexanecarboxylic acid using acid catalysis (Fischer esterification) yielding almost no product? A1: Fischer esterification relies heavily on the nucleophilicity of the alcohol to attack a protonated carbonyl intermediate. Phenols, and specifically 2-bromophenol, are exceptionally weak nucleophiles. Standard acid-catalyzed Fischer esterification is generally ineffective for converting phenols to esters[1][2]. To drive this reaction, you must abandon acid catalysis and instead use highly activated acylating agents, such as cyclohexanecarbonyl chloride, or robust coupling reagents like DCC/EDC[3].

Q2: I switched to a Steglich esterification (DCC/EDC) but I am isolating a significant amount of a crystalline byproduct instead of my desired ester. What is happening? A2: You are observing the formation of an N-acylurea byproduct. In a standard Steglich esterification, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. Because 2-bromophenol is sterically hindered and weakly nucleophilic, its attack on the O-acylisourea is kinetically slow. This delay allows a competing 1,3-rearrangement (O-to-N acyl migration) to occur, irreversibly forming the inactive N-acylurea[3][4]. The Fix: You must incorporate 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly accepts the acyl group from the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, effectively intercepting the intermediate before the side reaction can occur[3][5].

Q3: I am using cyclohexanecarbonyl chloride and triethylamine (TEA), but my yields are stalling around 40-50%. How can I push this reaction to completion? A3: The stalling is caused by the combined steric bulk of the cyclohexyl ring and the ortho-bromo substituent, which creates a massive kinetic barrier for the direct attack of the phenoxide on the acid chloride. To overcome this, add 5–10 mol% of DMAP to your reaction mixture. DMAP reacts rapidly with the acid chloride to generate an N-acylpyridinium salt. This positively charged intermediate is significantly more electrophilic than the parent acid chloride, accelerating the acyl transfer to the hindered 2-bromophenol by several orders of magnitude[6][7].

Part 2: Reaction Conditions & Yield Optimization

To easily compare the efficacy of different synthetic strategies for this specific molecule, refer to the quantitative data summarized below.

Reaction ConditionReagents & CatalystPrimary Challenge / Failure ModeExpected Yield RangeRecommended Action
Fischer Esterification Cyclohexanecarboxylic acid, H₂SO₄, HeatPoor phenol nucleophilicity[1]< 5%Abandon this route for phenols.
Standard Steglich Cyclohexanecarboxylic acid, DCC, DCMO-to-N acyl migration (N-acylurea)[4]15 - 30%Add DMAP to intercept the intermediate.
Uncatalyzed Acyl Chloride Cyclohexanecarbonyl chloride, TEA, DCMSteric hindrance stalling the reaction40 - 50%Introduce a nucleophilic catalyst.
Optimized Acyl Chloride Cyclohexanecarbonyl chloride, TEA, DMAP (10 mol%) , DCMMoisture sensitivity of intermediates85 - 95% Maintain strict anhydrous conditions.

Part 3: Troubleshooting Workflow Visualization

The following logic tree illustrates the diagnostic process for resolving low yields in this specific synthesis based on your chosen activation method.

TroubleshootingTree Start Low Yield: 2-Bromophenyl Cyclohexanecarboxylate Check Identify Acylation Method Start->Check Fischer Fischer (H2SO4/Heat) Check->Fischer Steglich Steglich (DCC/EDC) Check->Steglich AcCl Acid Chloride + Base Check->AcCl FischerFix Phenols are poor nucleophiles. Switch to activated acyl agents. Fischer->FischerFix SteglichFix O-to-N acyl migration occurring. Add 10 mol% DMAP catalyst. Steglich->SteglichFix AcClFix Steric stalling. Add DMAP to form N-acylpyridinium intermediate. AcCl->AcClFix

Fig 1: Troubleshooting logic tree for optimizing 2-bromophenyl cyclohexanecarboxylate synthesis.

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol utilizes the optimized Acyl Chloride + DMAP methodology to ensure high yields while mitigating steric and electronic limitations.

Protocol: DMAP-Catalyzed Esterification via Acid Chloride

  • Preparation (Moisture Control): Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with argon or nitrogen. Causality: The highly electrophilic N-acylpyridinium intermediate is highly susceptible to hydrolysis by trace atmospheric moisture.

  • Reagent Loading: Add 2-bromophenol (1.0 equiv, 10.0 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol) to the flask.

  • Solvent & Base Addition: Dissolve the solid reagents in 20 mL of anhydrous dichloromethane (DCM). Inject triethylamine (TEA) (1.5 equiv, 15.0 mmol) via syringe.

  • Thermal Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C. Causality: Initial cooling controls the exothermic formation of the acylpyridinium salt, preventing the degradation of the acid chloride.

  • Acylation: Slowly add cyclohexanecarbonyl chloride (1.2 equiv, 12.0 mmol) dropwise via syringe over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Validation Step (Reaction Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the 2-bromophenol spot confirms the kinetic barrier has been overcome.

  • Quenching & Workup (Self-Validating Purification):

    • Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize any unreacted acid chloride.

    • Extract the aqueous layer with DCM (2 x 15 mL).

    • Critical Step: Wash the combined organic layers with 1M HCl (20 mL). Causality: This selectively protonates the basic DMAP and TEA, forcing them into the aqueous layer and removing them from your target ester.

    • Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-bromophenyl cyclohexanecarboxylate.

References

  • Optimizing Ester Synthesis with DMAP: A Chemist's Guide , nbinno.com, 6

  • Acid to Ester - Common Conditions , commonorganicchemistry.com, 1

  • Preparation of Esters , chemguide.co.uk, 2

  • Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions , acs.org, 7

  • The Steglich Esterification: Simple Method for the Esterification of Carboxylic Acids , d-nb.info, 5

  • Steglich esterification , wikipedia.org, 3

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification , acs.org, 4

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-Bromophenyl Cyclohexanecarboxylate Coupling Reactions

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-bromophenyl cyclohexanecarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-bromophenyl cyclohexanecarboxylate. This document offers troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Coupling 2-Bromophenyl Cyclohexanecarboxylate

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency.[1] However, the successful coupling of substrates like 2-bromophenyl cyclohexanecarboxylate presents unique challenges. The steric hindrance imparted by the ortho-ester group can significantly impede the key steps of the catalytic cycle, leading to low yields and sluggish reactions.[2][3] This guide provides a systematic approach to overcoming these obstacles, with a focus on optimizing palladium catalyst loading and other critical reaction parameters.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

  • Question: My reaction is showing very low conversion to the desired biaryl product, even after extended reaction times. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in the coupling of sterically hindered substrates like 2-bromophenyl cyclohexanecarboxylate are common and often stem from inefficiencies in the catalytic cycle.[3] Here’s a breakdown of potential causes and solutions:

    • Inadequate Catalyst Activity: Standard palladium catalysts such as Pd(PPh₃)₄ may be ineffective for this sterically demanding transformation.[3]

      • Solution: Employ a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[3][4] These ligands promote the formation of a coordinatively unsaturated, reactive Pd(0) species, which is crucial for the oxidative addition of the hindered aryl bromide.[3]

    • Suboptimal Base Selection: The base plays a critical role in activating the boronic acid for the transmetalation step.[5][6] An inappropriate base can lead to slow reaction rates.

      • Solution: For sterically hindered couplings, moderately strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[3][7] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[3]

    • Poor Solvent Choice: The solvent influences the solubility of reactants and the stability of the catalytic species.

      • Solution: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are generally good choices. A mixture of an organic solvent with water (e.g., dioxane/water) can also be effective, particularly when using inorganic bases.[8]

Issue 2: Significant Formation of Side Products

  • Question: I'm observing significant amounts of dehalogenated starting material (phenyl cyclohexanecarboxylate) and/or homocoupled boronic acid byproduct. How can I minimize these side reactions?

  • Answer: The formation of these byproducts indicates competing reaction pathways that consume your starting materials and reduce the efficiency of the desired cross-coupling.

    • Dehalogenation (Protodebromination): This side reaction, where the bromine atom is replaced by a hydrogen, is a common issue with aryl bromides.[9]

      • Causes: High reaction temperatures, prolonged reaction times, and certain base/solvent combinations can promote dehalogenation.[9]

      • Solutions:

        • Temperature Control: Run the reaction at the lowest effective temperature. Monitor the reaction progress closely and stop it once the starting material is consumed.[9]

        • Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation. Screening different bulky phosphine ligands is advisable.[9]

        • Base Selection: Stronger bases can sometimes exacerbate dehalogenation. If you suspect this is the case, consider a weaker base in conjunction with a more active catalyst.[9]

    • Homocoupling of Boronic Acid: This side reaction is often driven by the presence of oxygen.[7]

      • Solutions:

        • Thorough Degassing: It is crucial to ensure the reaction mixture is free of oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst.[7]

        • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is often used, a large excess can sometimes lead to increased homocoupling.[8]

Issue 3: Catalyst Deactivation

  • Question: My reaction starts well but then stalls before completion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?

  • Answer: Catalyst deactivation can occur through several mechanisms, leading to incomplete reactions.

    • Formation of Palladium Black: The active Pd(0) catalyst can aggregate to form inactive palladium nanoparticles (palladium black), especially at low ligand concentrations or high temperatures.[10]

      • Solutions:

        • Optimize Catalyst Loading: While the goal is to use low catalyst loading for sustainability and cost-effectiveness, too little catalyst can be prone to deactivation.[10][11] Experiment with a slightly higher catalyst loading if deactivation is suspected.

        • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio to stabilize the active catalytic species.

        • Use Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes offer greater stability and activity compared to generating the active catalyst in situ.[7]

    • Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center and inhibit further catalytic turnover.[12]

      • Solution: If product inhibition is suspected, running the reaction at a more dilute concentration might be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading in this reaction?

A1: For a sterically hindered substrate like 2-bromophenyl cyclohexanecarboxylate, a good starting point for catalyst loading is typically in the range of 1-3 mol % of the palladium source.[8] With a highly active catalyst system (e.g., using a bulky phosphine ligand), it may be possible to reduce the loading to as low as 0.1 mol % or even lower, but this will require careful optimization.[11][13]

Q2: How do I choose the right phosphine ligand?

A2: The choice of ligand is critical. For sterically hindered aryl bromides, bulky and electron-rich monophosphine ligands are generally the most effective.[2][4] Consider starting with a well-established ligand such as SPhos or XPhos. The ideal ligand will promote a high rate of oxidative addition and reductive elimination while minimizing side reactions.[3]

Q3: What is the role of the base in the Suzuki-Miyaura coupling?

A3: The base plays a crucial role in the transmetalation step, which is often the rate-determining step of the catalytic cycle.[5] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[6][14]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][[“]][17] These methods allow you to track the consumption of the starting materials and the formation of the product over time.[18]

Q5: Can I use an aryl chloride instead of an aryl bromide?

A5: Aryl chlorides are generally less reactive than aryl bromides.[19] While coupling of aryl chlorides is possible, it typically requires a more active catalyst system, often with specialized ligands, and higher reaction temperatures.[3]

Experimental Protocols & Data

Generalized Experimental Protocol for Optimizing Catalyst Loading

This protocol provides a starting point for the Suzuki-Miyaura coupling of 2-bromophenyl cyclohexanecarboxylate. All parameters should be systematically varied to find the optimal conditions for your specific boronic acid partner.

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-bromophenyl cyclohexanecarboxylate (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane, 5 mL). Then, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol %).

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of small aliquots taken from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Recommended Starting Conditions
ParameterRecommended Range/ValueRationale
Catalyst Loading 0.5 - 2 mol %A good starting point for hindered substrates. Lower loadings may be possible with optimization.
Palladium Source Pd(OAc)₂ or a pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts can offer better stability and reproducibility.
Ligand Bulky, electron-rich phosphine (e.g., SPhos, XPhos)Essential for promoting oxidative addition of the hindered aryl bromide.[3]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Effective for activating the boronic acid in hindered couplings.[3]
Solvent 1,4-Dioxane, Toluene, or THFAprotic solvents are generally preferred.[9]
Temperature 80 - 110 °CHigher temperatures are often needed for hindered substrates, but should be optimized to minimize side reactions.[9]

Visualizing the Process

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl Ar'-B(OR)2 (Base) RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[20]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst system active enough for a hindered substrate? Start->CheckCatalyst ChangeCatalyst Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Try a stronger base (e.g., K3PO4, Cs2CO3) CheckBase->ChangeBase No CheckTemp Is the temperature appropriate? CheckBase->CheckTemp Yes ChangeBase->CheckTemp OptimizeTemp Screen a range of temperatures (e.g., 80-120 °C) CheckTemp->OptimizeTemp Unsure CheckSideReactions Are side products (dehalogenation, homocoupling) observed? CheckTemp->CheckSideReactions Yes OptimizeTemp->CheckSideReactions AddressSideReactions Thoroughly degas the reaction and optimize temperature/time CheckSideReactions->AddressSideReactions Yes Success Improved Yield CheckSideReactions->Success No AddressSideReactions->Success

Caption: A systematic workflow for troubleshooting low-yielding reactions.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.
  • Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing).
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | ChemRxiv. Available at: [Link]

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. Available at: [Link]

  • SUZUKI REACTION MONITORING.
  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination | Journal of the American Chemical Society. Available at: [Link]

  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water - ResearchGate. Available at: [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromochroman-3-OL - Benchchem.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem.
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? | ResearchGate. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]

  • STUDIES IN THE OPTIMIZATION OF THE SUZUKI-MIYAURA REACTION.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]

  • Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides | Organic Letters - ACS Publications. Available at: [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC. Available at: [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide - Benchchem.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]

Sources

Troubleshooting

Purification techniques and column chromatography for 2-bromophenyl cyclohexanecarboxylate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-bromophenyl cyclohexanecarboxylate. It addresses common challenges and of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-bromophenyl cyclohexanecarboxylate. It addresses common challenges and offers practical, field-proven solutions to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Column Chromatography

Column chromatography is a principal technique for the purification of 2-bromophenyl cyclohexanecarboxylate.[1][2][3] However, its successful execution is contingent on several factors. This section addresses common issues encountered during the process.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Poor Separation of Spots on TLC Inappropriate solvent system polarity.Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) or try solvents from different selectivity groups (e.g., dichloromethane, toluene).[4]The principle of chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.[2][3] Altering the mobile phase composition directly influences the elution strength and selectivity, thereby improving separation.
Compound Elutes Too Quickly (High Rf) The solvent system is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.A highly polar mobile phase will have a strong affinity for the compounds, causing them to travel with the solvent front instead of interacting with the stationary phase. Reducing the polarity increases retention on the silica gel.
Compound Does Not Elute (Rf = 0) The solvent system is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.A non-polar mobile phase may not be strong enough to displace a relatively polar compound from the adsorbent stationary phase. Increasing polarity enhances the mobile phase's eluting power.
Streaking of Spots on TLC/Column Sample is overloaded; compound has low solubility in the eluent; the compound is acidic or basic.Reduce the amount of sample loaded. For low solubility, consider dry loading.[5] For acidic/basic compounds, add a small percentage of acetic acid or triethylamine to the eluent, respectively.[6]Overloading saturates the stationary phase, leading to band broadening.[5] Dry loading ensures the compound is finely distributed on the silica before starting the elution.[5] Additives can neutralize acidic or basic sites on the silica or the compound itself, preventing unwanted interactions that cause streaking.
Co-elution of Impurities with Product Similar polarity of the product and impurities.Employ a shallow gradient elution, starting with a low polarity and gradually increasing it.[7] Consider using a different stationary phase (e.g., alumina) or a different solvent system.[4]A shallow gradient allows for finer resolution between compounds with close polarities. Different stationary phases or solvent systems can alter the selectivity of the separation by introducing different types of interactions (e.g., pi-pi stacking with toluene).[4]
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.[2] Tapping the column gently can help in uniform settling.[1]A homogenous column bed is crucial for an even solvent flow.[2] Cracks and channels create preferential pathways for the solvent, leading to poor separation.
Product is Decomposing on the Column The compound is sensitive to the acidic nature of silica gel.Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent.[6] Alternatively, use a neutral stationary phase like neutral alumina.Silica gel is acidic and can catalyze the degradation of sensitive compounds. Neutralizing the eluent or using a neutral stationary phase mitigates this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 2-bromophenyl cyclohexanecarboxylate?

A good starting point for many aromatic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[7][8] Based on the structure of 2-bromophenyl cyclohexanecarboxylate, a starting ratio of 95:5 or 90:10 (hexane:ethyl acetate) is a reasonable initial system to test via Thin Layer Chromatography (TLC).[7] You can then optimize the ratio based on the resulting Rf value. An ideal Rf for column chromatography is typically between 0.2 and 0.4.

Q2: How can I effectively visualize 2-bromophenyl cyclohexanecarboxylate on a TLC plate?

Due to the presence of the aromatic ring, 2-bromophenyl cyclohexanecarboxylate should be visible under a UV lamp (254 nm).[9] For further visualization, staining with potassium permanganate (KMnO4) can be effective as it reacts with many organic compounds.[9]

Q3: My purified product still shows minor impurities by NMR. What are my options?

If column chromatography does not yield a product of sufficient purity, recrystallization can be an effective secondary purification technique. The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, a second column chromatography with a different solvent system or stationary phase might be necessary to remove the persistent impurities.

Q4: What are the likely impurities I might encounter?

Common impurities can include unreacted starting materials such as 2-bromophenol and cyclohexanecarboxylic acid, or by-products from the reaction. Depending on the synthetic route, side-products from over-reaction or degradation may also be present.[10][11] It is also possible to have impurities from related compounds used in similar syntheses.[12][] In some cases, drug-excipient interactions can lead to impurities.[14]

Q5: Should I use dry loading or wet loading for my sample?

If your crude product dissolves readily in a minimal amount of the initial eluent, wet loading is generally sufficient.[5] However, if the compound has poor solubility in the eluent, dry loading is the preferred method.[5] To dry load, dissolve your crude product in a suitable solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[5] This powder can then be carefully added to the top of the column. This technique prevents the use of a strong solvent to dissolve the sample, which can disrupt the initial separation bands.[5]

Experimental Workflow

Below is a generalized workflow for the purification of 2-bromophenyl cyclohexanecarboxylate.

Purification_Workflow Crude_Product Crude Product TLC_Analysis TLC Analysis (Solvent Scouting) Crude_Product->TLC_Analysis Column_Setup Prepare Column (Wet or Dry Packing) TLC_Analysis->Column_Setup Sample_Loading Load Sample (Wet or Dry) Column_Setup->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Purity_Check Purity Analysis (NMR, etc.) Solvent_Removal->Purity_Check Recrystallization Recrystallization (If Needed) Purity_Check->Recrystallization Purity < 95% Final_Product Pure Product Purity_Check->Final_Product Purity ≥ 95% Recrystallization->Purity_Check

Caption: Purification workflow for 2-bromophenyl cyclohexanecarboxylate.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • How to run column chromatography. (n.d.). University of Texas at Dallas.
  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
  • BGD Group TLC System. (n.d.). University of Bristol.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Application Notes and Protocols for Photocatalytic Reactions of 2-(2-Bromophenyl)acetophenone. (n.d.). Benchchem.
  • Column Chromatography Guide. (2025, December 12). Phenomenex.
  • Chemoselective and Fast Decarboxylative Allylation by Photoredox Catalysis under Mild Conditions. (n.d.). Yiyun Chen Group, SIOC.
  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage.
  • Bromhexine-impurities. (n.d.). Pharmaffiliates.
  • US10399917B2 - Process for the preparation of organic bromides. (n.d.). Google Patents.
  • CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance. (n.d.). Google Patents.
  • Bromhexine and Impurities. (n.d.). BOC Sciences.
  • A drug-excipient interaction impurity of bromhexine hydrochloride injection: Structure and formation mechanism elucidation. (2024, September 1). PubMed.

Sources

Optimization

Preventing ester cleavage during cross-coupling of 2-bromophenyl cyclohexanecarboxylate

Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with ester cleavage...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for challenges in synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with ester cleavage during the cross-coupling of 2-bromophenyl cyclohexanecarboxylate. As Senior Application Scientists, we provide in-depth troubleshooting, optimization strategies, and the underlying chemical principles to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is causing the cleavage of my cyclohexanecarboxylate ester during a Suzuki-Miyaura cross-coupling reaction?

A1: The primary cause of ester cleavage (saponification) is the basic conditions required for the Suzuki-Miyaura reaction. The base is essential to activate the boronic acid for the transmetallation step, which involves the transfer of the organic group from boron to the palladium catalyst.[1][2][3] However, this same base can also hydrolyze the ester, particularly at elevated temperatures, leading to the formation of 2-bromophenol and cyclohexanecarboxylic acid as byproducts.

Q2: Are some bases more likely to cause ester cleavage than others?

A2: Absolutely. Strong bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium ethoxide (NaOEt) are highly prone to causing ester hydrolysis. Weaker inorganic bases are generally preferred for substrates sensitive to base-induced degradation.[4] For instance, carbonates and phosphates are often better choices than hydroxides.

Q3: Is it possible to run a Suzuki-Miyaura coupling without a base to protect my ester?

A3: A base is fundamentally required for the standard Suzuki-Miyaura catalytic cycle to proceed efficiently.[2][3] The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetallation step with the palladium(II) complex.[1] Running the reaction without a base will likely result in little to no product formation. The key is not to eliminate the base, but to select one that is mild enough to preserve the ester while still promoting the coupling reaction.

Q4: My reaction is not proceeding to completion, and I still see significant starting material. How can I improve the yield without cleaving the ester?

A4: This is a common challenge when using milder conditions to protect the ester. If your reaction is sluggish, the solution often lies in optimizing the catalyst system rather than increasing the temperature or base strength. Employing highly active palladium catalysts, often generated in situ with specialized phosphine ligands or N-heterocyclic carbenes (NHCs), can dramatically accelerate the reaction at lower temperatures, thus preserving the ester.[5][6][7]

Troubleshooting Guide: Ester Cleavage

This section provides a systematic approach to diagnosing and resolving issues related to the cleavage of the ester group on 2-bromophenyl cyclohexanecarboxylate.

Problem: High levels of 2-bromophenol detected, indicating significant ester hydrolysis.

This is the most direct evidence of undesired ester cleavage. The goal is to reduce the rate of saponification without halting the cross-coupling reaction.

Logical Workflow for Troubleshooting Ester Hydrolysis

G start High Ester Cleavage Observed base Step 1: Modify the Base start->base Begin Troubleshooting temp Step 2: Reduce Reaction Temperature base->temp If cleavage persists ligand Step 3: Optimize Catalyst/Ligand temp->ligand If reaction is too slow solvent Step 4: Adjust Solvent System ligand->solvent For further optimization end Problem Resolved: High Yield, Intact Ester solvent->end

Caption: A systematic workflow for addressing ester cleavage.

Detailed Troubleshooting Steps
  • Optimize the Base: The choice of base is the most critical parameter.

    • Causality: Strong bases (e.g., NaOH, NaOtBu) readily hydrolyze esters. The basicity and nucleophilicity of the chosen base directly correlate with the rate of saponification.

    • Protocol:

      • Replace strong bases with milder inorganic alternatives.

      • Screen a panel of bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[1][4]

      • Use the base as a fine powder to maximize surface area and reactivity, especially if using KF.[1]

    • Self-Validation: A successful change in base will result in a significant reduction in the formation of 2-bromophenol, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Adjust Reaction Temperature and Time:

    • Causality: The rate of most chemical reactions, including ester hydrolysis, increases with temperature.[8] By lowering the temperature, you can often find a window where the desired cross-coupling proceeds at a reasonable rate while the undesired cleavage is minimized.

    • Protocol:

      • Attempt the reaction at a lower temperature (e.g., 50-70 °C) for an extended period (e.g., 12-24 hours).

      • If catalyst activity allows, try running the reaction at room temperature.[9][10]

    • Self-Validation: Monitor the reaction progress over time. A successful adjustment will show the formation of the desired product with minimal appearance of the hydrolysis byproduct.

  • Enhance Catalyst Activity with Advanced Ligands:

    • Causality: If lowering the temperature and using a milder base stalls the reaction, the catalyst system is not active enough. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), enabling the reaction to proceed under much milder conditions.[5][6]

    • Protocol:

      • Replace standard ligands like triphenylphosphine (PPh₃) with a more advanced ligand.

      • Screen a set of Buchwald ligands (e.g., SPhos, XPhos) or an NHC ligand (e.g., IPr).[6][7] These are known to be highly effective for coupling challenging substrates at lower temperatures.

    • Self-Validation: An effective ligand will promote the formation of the desired product at a lower temperature where ester cleavage was previously minimal, leading to a high yield of the target molecule.

Recommended Starting Conditions for Optimization

This table provides a starting point for optimizing the reaction to prevent ester cleavage while maintaining good reactivity.

ParameterInitial Condition (High Cleavage)Recommended Condition (Ester Preservation)Rationale
Palladium Precatalyst Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂More versatile precursors for use with advanced ligands.
Ligand PPh₃SPhos or XPhos (1-2 mol%)Bulky, electron-rich ligands promote the reaction under milder conditions.[5][6][11]
Base Na₂CO₃ or Cs₂CO₃K₃PO₄ (Potassium Phosphate)A weaker, non-nucleophilic base that is effective in Suzuki couplings.[4]
Solvent Dioxane/H₂OToluene or THF (with minimal H₂O)Reducing the amount of water can slow down hydrolysis.[4]
Temperature 100 °C50-70 °C or Room TemperatureLower temperature disfavors the higher activation energy hydrolysis side reaction.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Ester Cleavage

This protocol is a robust starting point for the cross-coupling of 2-bromophenyl cyclohexanecarboxylate with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromophenyl cyclohexanecarboxylate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvent (e.g., Toluene, 0.1 M concentration) and a minimal amount of degassed water (if required for boronic acid solubility).

  • Reaction: Heat the reaction mixture to the desired temperature (start with 60-70 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

The Suzuki-Miyaura Catalytic Cycle and the Role of the Base

Suzuki_Cycle cluster_cycle Catalytic Cycle A Pd(0)L₂ B Ar-Pd(II)L₂(X) (Oxidative Addition) A->B Ar-X C Ar-Pd(II)L₂(OR') (Ligand Exchange) B->C Base D Ar-Pd(II)L₂(Ar') (Reductive Elimination) C->D [R-B(OH)₃]⁻ D->A Ar-Ar' E [R-B(OH)₃]⁻ (Activated Boronate) F R-B(OH)₂ + Base (e.g., K₃PO₄) F->E

Caption: The role of the base in activating the boronic acid for transmetallation.

References

  • Pathways for Reactions of Esters with H2 over Supported Pd Catalysts: Elementary Steps, Site Requirements, and Particle Size Effects. ACS Catalysis. Available at: [Link]

  • Ester Stability under Suzuki/Buchwald Conditions. Reddit. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Z-Selective iridium-catalyzed cross-coupling of allylic carbonates and α-diazo esters. Royal Society of Chemistry. Available at: [Link]

  • Practical Ni-Catalyzed Aryl–Alkyl Cross-Coupling of Secondary Redox-Active Esters. Journal of the American Chemical Society. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. Available at: [Link]

  • Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Catalysis Science & Technology. Available at: [Link]

  • Palladium-Catalyzed Cascade Carbonylation Reaction To Construct Ester Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. Macmillan Group. Available at: [Link]

  • Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. Accounts of Chemical Research. Available at: [Link]

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group. Available at: [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]

  • Base-Assisted C–H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. Israel Journal of Chemistry. Available at: [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science. Available at: [Link]

  • Base-Assisted C-H Bond Cleavage in Cross-Coupling: Recent Insights into Mechanism, Speciation, and Cooperativity. Israel Journal of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Carbonylation of Allylic Chlorides to β,γ-Unsaturated Esters/Amides under. Synfacts. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature. Semantic Scholar. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Chemical Science. Available at: [Link]

  • Amide/Ester Cross-Coupling via C-N/C-H Bond Cleavage: Synthesis of β-Ketoesters. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. PubMed. Available at: [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. Available at: [Link]

  • Ester cleavage conditions?. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air. Catalysis Science & Technology. Available at: [Link]

  • Suzuki-Miyaura Coupling of Alkynylboronic Esters Generated in Situ from Acetylenic Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Catalysis Science & Technology. Available at: [Link]

  • Suzuki Coupling ?. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability and Storage of 2-Bromophenyl Cyclohexanecarboxylate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides field-proven, mechanistically grounded protocols for the handling, storage, and troubleshooting of 2-bromophenyl cyclohexanecarboxylate to ensure absolute experimental reproducibility.

Mechanistic Overview of Degradation Pathways

To establish a self-validating storage protocol, we must first understand the chemical vulnerabilities of 2-bromophenyl cyclohexanecarboxylate. The molecule contains two highly reactive sites: an ester linkage and an aryl bromide bond.

  • Ester Hydrolysis: The ester bond is highly susceptible to nucleophilic attack by water. This hydrolytic cleavage irreversibly yields 2-bromophenol and cyclohexanecarboxylic acid (). The reaction is catalyzed by both acidic and alkaline conditions, meaning that even minor pH shifts in storage buffers or the presence of ambient moisture can drastically accelerate degradation (1)[1].

  • Aryl Bromide Photolysis: Aryl halides are sensitive to ultraviolet (UV) and high-energy visible light. Exposure to these wavelengths induces homolytic cleavage of the C-Br bond, generating highly reactive aryl radicals that subsequently undergo rapid debromination or unwanted cross-coupling reactions with solvent molecules (2)[2].

Degradation Compound 2-Bromophenyl Cyclohexanecarboxylate Moisture Moisture / pH Extremes Compound->Moisture UVLight UV / Visible Light Compound->UVLight Hydrolysis Ester Hydrolysis Moisture->Hydrolysis Products1 2-Bromophenol + Cyclohexanecarboxylic Acid Hydrolysis->Products1 Photolysis Photolytic Cleavage UVLight->Photolysis Products2 Aryl Radicals & Debromination Products Photolysis->Products2

Fig 1: Primary degradation pathways of 2-bromophenyl cyclohexanecarboxylate via hydrolysis and light.

Ideal Storage Parameters

To arrest the kinetic and thermodynamic drivers of degradation, strict environmental controls must be maintained. The following table summarizes the quantitative thresholds required to preserve compound integrity.

ParameterIdeal ConditionWarning ThresholdMechanistic Rationale
Temperature -20°C (Long-term)> 4°CLower temperatures reduce the kinetic energy available to overcome the activation energy barrier for ester hydrolysis (3)[3].
Relative Humidity < 10% RH (Desiccated)> 30% RHMoisture acts as the primary nucleophile for ester cleavage. Eliminating water prevents hydrolysis (1)[1].
Light Exposure 0 Lux (Amber Vials)Ambient Lab LightPrevents UV-driven homolytic cleavage of the aryl bromide bond (4)[4].
Atmosphere Argon or NitrogenAmbient AirDisplaces atmospheric moisture and oxygen, preventing secondary oxidative degradation.

Troubleshooting Guides & FAQs

Q1: My stock solution in DMF shows multiple degradation peaks on HPLC after one week. What happened? A: Solvents like N,N-Dimethylformamide (DMF) can degrade over time to form dimethylamine. This primary amine acts as a strong nucleophile and base, which outcompetes water to attack the ester bond, leading to rapid aminolysis and hydrolysis (5)[5]. Corrective Action: Always use high-quality, anhydrous, and strictly amine-free solvents. If storing stock solutions, aliquot them into single-use volumes and store them at -20°C.

Q2: I observed debromination in my NMR spectra after leaving the compound on the benchtop during an overnight reaction setup. A: Exposure to ambient fluorescent or UV light triggers photolysis of the aryl bromide bond. Even standard laboratory lighting can provide enough energy to initiate C-Br bond cleavage over extended periods (4)[4]. Corrective Action: Conduct all handling under low-light conditions or wrap reaction vessels in aluminum foil. Store the solid compound exclusively in opaque or amber glass vials.

Q3: When I opened my vial stored at -20°C, the powder became clumpy, and subsequent assays showed low purity. A: Opening a cold vial immediately exposes the inner surfaces to ambient air, causing atmospheric moisture to condense directly onto the cold compound. This localized moisture spike initiates irreversible ester hydrolysis (). Corrective Action: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening (5)[5].

Standard Operating Procedure (SOP): Aliquoting and Long-Term Storage

To ensure a self-validating workflow, follow this step-by-step methodology for receiving, reconstituting, and storing 2-bromophenyl cyclohexanecarboxylate.

Workflow Step1 1. Thermal Equilibration (30 mins in desiccator) Step2 2. Inert Transfer (Argon/N2 Glove Box) Step1->Step2 Step3 3. Anhydrous Dissolution (Amine-free solvent) Step2->Step3 Step4 4. Aliquoting (Single-use amber vials) Step3->Step4 Step5 5. Headspace Purging (Argon gas & PTFE seal) Step4->Step5 Step6 6. Cryogenic Storage (-20°C over desiccant) Step5->Step6

Fig 2: Step-by-step standard operating procedure for reconstitution and long-term storage.

Step-by-Step Methodology:
  • Thermal Equilibration: Remove the sealed master vial from the -20°C freezer. Place it immediately into a vacuum desiccator and allow it to equilibrate to ambient room temperature for 30–60 minutes.

    • Causality: Prevents atmospheric water condensation on the hygroscopic solid, which would otherwise initiate ester hydrolysis.

  • Inert Atmosphere Transfer: Transfer the equilibrated vial to a glove box purged with Argon or Nitrogen.

    • Causality: Ensures that the handling environment has <10% RH, eliminating the primary nucleophile (water) from the environment.

  • Anhydrous Dissolution (If storing as liquid): Dissolve the compound in an anhydrous, amine-free solvent (e.g., anhydrous DMSO or Acetonitrile).

    • Causality: Traces of amines or water in standard solvents will rapidly degrade the ester linkage.

  • Aliquoting: Dispense the solution into single-use amber glass vials.

    • Causality: Amber glass blocks UV light, preventing photolytic cleavage of the aryl bromide bond, while single-use aliquots prevent repeated freeze-thaw cycles and moisture introduction.

  • Headspace Purging and Sealing: Purge the headspace of each vial with Argon, seal tightly with a PTFE-lined cap, and wrap the seam with Parafilm.

    • Causality: Argon is heavier than air and displaces residual oxygen and moisture. PTFE provides a chemically inert barrier.

  • Cryogenic Storage: Transfer the sealed aliquots immediately to a -20°C freezer containing indicating silica gel desiccants.

    • Self-Validation Check: Before using an aliquot in future experiments, perform a quick visual inspection. The solution should remain perfectly clear. Any yellowing indicates solvent degradation (e.g., amine formation), and precipitation indicates moisture ingress.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Carbodiimide.
  • Storage and handling of moisture-sensitive Fmoc-PEG6-NHS ester. Benchchem.
  • Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
  • Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy. PMC.
  • UV Light Generation and Challenging Photoreactions Enabled by Upconversion in Water. Journal of the American Chemical Society.
  • Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI.

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to HPLC Method Validation for the Quantification of 2-Bromophenyl Cyclohexanecarboxylate

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. However, an HPLC method is only as reliable as its validation. This guide provides a detailed, in-depth exploration of the validation process for a quantitative HPLC method for a novel compound, 2-bromophenyl cyclohexanecarboxylate, grounded in the principles of scientific integrity and regulatory compliance.

This document is designed for researchers, analytical scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that not only outlines the "what" and "how" but, more importantly, the "why" behind each step of the method validation process. The protocols and principles described herein are aligned with the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently revised Q2(R2) guidelines, ensuring a foundation of authoritativeness and trustworthiness.[1][2][3][4][5][6]

The Foundation: Regulatory Framework and Analyte Characterization

Method validation is a formal process that provides documented evidence that an analytical method is suitable for its intended purpose. The ICH guidelines provide a comprehensive framework for the validation of analytical procedures.[1][4][7] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) also provide guidance that aligns with ICH principles, creating a harmonized global standard.[8][9][10][11][12][13][14]

Analyte at a Glance: 2-Bromophenyl Cyclohexanecarboxylate

Before embarking on method development and validation, a thorough understanding of the analyte's physicochemical properties is crucial. For 2-bromophenyl cyclohexanecarboxylate, these properties inform the initial choice of HPLC conditions.

  • Structure: An ester formed from cyclohexanecarboxylic acid and 2-bromophenol.

  • Polarity: The presence of the ester group and the cyclohexyl ring suggests a moderately non-polar compound, making it an ideal candidate for reversed-phase HPLC.

  • Chromophore: The bromophenyl group contains a benzene ring, which is a strong chromophore, indicating that UV detection will be a suitable and sensitive method of analysis. The expected maximum absorbance (λmax) would likely be in the 200-300 nm range, which would need to be confirmed experimentally using a UV-Vis spectrophotometer.

  • Solubility: Expected to be soluble in common organic solvents such as acetonitrile and methanol, which are frequently used as the organic component of the mobile phase in reversed-phase HPLC.

Strategic Method Development: A Prerequisite to Validation

A well-developed HPLC method is easier to validate and more likely to be robust in routine use. The following is a systematic approach to developing a method for 2-bromophenyl cyclohexanecarboxylate.

Experimental Protocol: HPLC Method Development
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column Selection:

    • Initial Choice: A C18 column is the workhorse of reversed-phase chromatography and a good starting point. A common dimension is 4.6 mm x 150 mm with a 5 µm particle size.

    • Alternatives for Comparison: To ensure optimal separation, especially from potential impurities, other stationary phases like a C8 or a Phenyl column should also be evaluated.

  • Mobile Phase Selection:

    • Organic Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers. ACN is generally preferred for its lower viscosity and UV transparency.

    • Aqueous Phase: HPLC-grade water, often with a buffer to control pH. For a neutral analyte like an ester, a simple water/organic mobile phase is often sufficient.

  • Wavelength Selection:

    • Prepare a dilute solution of 2-bromophenyl cyclohexanecarboxylate in the mobile phase.

    • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm to determine the λmax. This will be the primary monitoring wavelength for the analysis.

  • Initial Gradient Run: A broad gradient run (e.g., 5% to 95% ACN in 20 minutes) is performed to determine the approximate elution time of the analyte and to reveal the presence of any impurities.

  • Method Optimization: Based on the initial run, the method is optimized to achieve a symmetrical peak shape, a reasonable retention time (typically between 3 and 10 minutes), and adequate resolution from any other peaks. This can involve adjusting the mobile phase composition (isocratic vs. gradient), flow rate, and column temperature.

Proposed HPLC Method for Validation

For the purpose of this guide, we will proceed with the following hypothetical optimized method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (hypothetical λmax)

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

The Core of Confidence: A Detailed Validation Protocol

The following sections detail the experimental protocols for each validation parameter as mandated by ICH Q2(R1)/Q2(R2) guidelines.[1][2][4]

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Analyze a blank sample (diluent).

  • Analyze a standard solution of 2-bromophenyl cyclohexanecarboxylate.

  • Analyze a sample of the drug product placebo (if applicable).

  • Spike the placebo with the analyte and analyze.

  • If available, analyze samples containing known impurities or degradation products.

  • Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and analyze the resulting solutions to ensure the peak for the intact analyte is well-resolved from any degradation products.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks at its retention time in the blank, placebo, and forced degradation samples.

  • Peak purity analysis (if a PDA detector is used) should show a purity angle that is less than the purity threshold.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare a stock solution of 2-bromophenyl cyclohexanecarboxylate of known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

  • The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • Visual inspection of the plot should confirm a linear relationship.

Data Presentation: Linearity of 2-Bromophenyl Cyclohexanecarboxylate

Concentration (µg/mL)Mean Peak Area (n=3)
50451000
75674500
100902000
1251128000
1501351500
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.

Experimental Protocol:

  • Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo matrix or by analyzing a standard solution of known concentration.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Data Presentation: Accuracy of 2-Bromophenyl Cyclohexanecarboxylate Quantification

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)%RSD (n=3)
80%8079.599.40.8%
100%100100.2100.20.5%
120%120119.399.40.7%
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and %RSD.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: The %RSD for the six replicate samples should be ≤ 1.0%.

  • Intermediate Precision: The overall %RSD for the combined data from both studies should be ≤ 2.0%.

Data Presentation: Precision of 2-Bromophenyl Cyclohexanecarboxylate Quantification

Precision LevelSampleMeasured Conc. (µg/mL)Mean%RSD
Repeatability 1-699.8, 100.5, 99.2, 100.1, 100.9, 99.5100.00.6%
Intermediate Precision 1-6101.2, 100.8, 99.9, 101.5, 100.3, 101.8100.90.7%
Overall 100.5 0.8%
Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on Signal-to-Noise):

  • Prepare a series of dilute solutions of the analyte.

  • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1.

  • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits for all tested variations.

  • The changes should not significantly impact the quantitative results.

Data Presentation: Robustness Study

ParameterVariationRetention Time (min)Peak AreaTailing Factor
Nominal -5.29020001.1
Flow Rate 0.9 mL/min5.810022221.1
1.1 mL/min4.78200001.1
Temperature 28 °C5.49050001.1
32 °C5.08990001.1
Mobile Phase ACN:H₂O (58:42)5.99010001.2
ACN:H₂O (62:40)4.69030001.1

This table demonstrates that while retention time is sensitive to changes in flow rate and mobile phase composition, the peak area (and thus the quantitative result) and peak shape remain stable, indicating a robust method.

Visualizing the Validation Workflow

A clear understanding of the overall process is essential. The following diagrams illustrate the key stages of method development and validation.

MethodDevelopment cluster_dev Method Development cluster_val Method Validation Analyte Analyte Characterization Column Column Selection Analyte->Column Proceed to Validation MobilePhase Mobile Phase Selection Column->MobilePhase Proceed to Validation Detection Detector Settings MobilePhase->Detection Proceed to Validation Optimization Optimization Detection->Optimization Proceed to Validation Specificity Specificity Optimization->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness

Caption: A flowchart illustrating the sequential process from method development to full method validation.

ValidationParameters Validation Validated HPLC Method Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: The core parameters that constitute a comprehensive HPLC method validation.

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC method is a rigorous but essential process that underpins the reliability of analytical data in the pharmaceutical industry. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we build a comprehensive body of evidence that the method for quantifying 2-bromophenyl cyclohexanecarboxylate is fit for its intended purpose. This guide provides a framework for this process, emphasizing the importance of a logical, science-driven approach that is firmly rooted in the principles of international regulatory guidelines. The ultimate goal is to ensure that the data generated is not only accurate and reliable but also defensible, contributing to the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH Official Website. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Search for FDA Guidance Documents. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Quality Guidelines. [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. [Link]

  • Contract Development and Manufacturing Organization. (2025). Method Development & Validation (Stability-Indicating). [Link]

  • National Center for Biotechnology Information. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • ResearchGate. Regulatory Guidance: ICH, EMA, FDA. [Link]

  • Taylor & Francis Online. (2006). Method Development for the Simultaneous Determination of Carboxylic Acids, Phenolic Compounds, and Sorbic Acid in White Wines. [Link]

  • AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • National Center for Biotechnology Information. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

Sources

Comparative

Structural Elucidation of 2-Bromophenyl Cyclohexanecarboxylate: A Comparative Guide to Mass Spectrometry Platforms

When developing analytical assays for novel drug candidates, chemical probes, or materials containing the 2-bromophenyl cyclohexanecarboxylate moiety, researchers must choose the optimal mass spectrometry (MS) platform f...

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Author: BenchChem Technical Support Team. Date: April 2026

When developing analytical assays for novel drug candidates, chemical probes, or materials containing the 2-bromophenyl cyclohexanecarboxylate moiety, researchers must choose the optimal mass spectrometry (MS) platform for structural validation. This compound (C₁₃H₁₅BrO₂, MW: 282.02) presents a unique analytical challenge: it contains a bulky aliphatic ring, a labile ester linkage, and an ortho-halogenated aromatic system.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By detailing the mechanistic causality behind the compound's fragmentation, this guide provides the theoretical grounding and validated protocols necessary to select the right platform for your analytical workflow.

Mechanistic Causality: The Physics of Fragmentation

Before comparing instrument performance, we must understand the intrinsic gas-phase chemistry of 2-bromophenyl cyclohexanecarboxylate. The fragmentation is driven by the stability of the resulting carbocations and the thermodynamic favorability of neutral losses.

  • The Isotopic Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Any fragment retaining the bromine atom will exhibit a distinct doublet peak separated by 2 Da (e.g., the molecular ion at m/z 282 and 284). This is the primary diagnostic feature for confirming the intact aromatic ring.

  • Alpha-Cleavage (Acylium Ion Formation): The ester C-O bond is highly susceptible to homolytic cleavage. The loss of the 2-bromophenoxy radical yields a highly stable cyclohexanecarbonyl cation (acylium ion) at m/z 111. This is a highly favored pathway due to the strong electron pairing tendency of the radical ion, known generally as 1[1]. Subsequent decarbonylation (loss of CO) produces the cyclohexyl cation at m/z 83.

  • The Ortho-Effect and Halogen Expulsion: Halogenated aromatic esters exhibit unique fragmentation depending on the halogen's position. In ortho-substituted phenyl esters, the spatial proximity of the halogen to the ester moiety facilitates an intramolecular radical substitution. This leads to the preferential 2 radical ([M - Br]⁺ at m/z 203)[2]. This pathway is highly diagnostic for ortho-substitution and is virtually absent in para-isomers.

  • Hydrogen Transfer: Similar to a McLafferty rearrangement, a hydrogen atom from the cyclohexyl ring can migrate to the carbonyl oxygen, followed by the cleavage of the ester bond to yield the 3 (2-bromophenol) at m/z 172/174[3].

MS_Pathways M Molecular Ion [M]⁺• m/z 282 / 284 Acylium Acylium Cation m/z 111 M->Acylium α-Cleavage (- C6H4BrO•) Bromophenol 2-Bromophenol [M-Ketene]⁺• m/z 172 / 174 M->Bromophenol H-Transfer (- C7H10O) OrthoLoss [M - Br]⁺ m/z 203 M->OrthoLoss Ortho-Effect (- Br•) Cyclohexyl Cyclohexyl Cation m/z 83 Acylium->Cyclohexyl Decarbonylation (- CO)

Figure 1: Primary EI-MS fragmentation pathways of 2-bromophenyl cyclohexanecarboxylate.

Objective Performance Comparison: EI-MS vs. ESI-CID-MS/MS

Choosing between EI and ESI depends entirely on your analytical goal: structural confirmation of a synthesized standard vs. trace quantification in a complex matrix.

ParameterGC-EI-MS PlatformLC-ESI-MS/MS PlatformAnalytical Advantage / Causality
Ionization Energy 70 eV (Hard Ionization)Tunable CID (20-40 eV)EI provides standardized, library-searchable spectra. CID allows targeted bond breaking.
Primary Precursor Ion Radical Cation [M]⁺• (m/z 282/284)Protonated Adduct [M+H]⁺ (m/z 283/285)ESI preserves the intact molecule better, crucial for identifying unknown metabolites.
Dominant Fragment m/z 111 (Acylium ion)m/z 111 (Acylium ion)Both platforms reliably cleave the ester bond, but ESI yields less background noise.
Limit of Detection ~10-50 ng/mL~1-5 ng/mLESI-MS/MS (Multiple Reaction Monitoring) filters out matrix noise, offering superior sensitivity.
Structural Specificity High (Observes Ortho-Effect)Moderate (Relies on neutral losses)EI's high energy forces the intramolecular ortho-effect, confirming positional isomerism.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a causality-driven choice to maximize the signal-to-noise ratio for 2-bromophenyl cyclohexanecarboxylate.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep: 2-Bromophenyl Cyclohexanecarboxylate GC_Inj GC Separation (HP-5MS) Sample->GC_Inj LC_Inj UHPLC Separation (C18) Sample->LC_Inj EI_Ion Electron Ionization (70 eV) GC_Inj->EI_Ion Data Structural Elucidation & Validation EI_Ion->Data CID_Frag ESI(+) & CID Fragmentation LC_Inj->CID_Frag CID_Frag->Data

Figure 2: Comparative MS workflow for analyzing halogenated aromatic esters.

Protocol A: GC-EI-MS Structural Confirmation

Use this protocol when validating the synthesis of the pure compound.

  • System Suitability (Validation Step): Inject a procedural blank (hexane) followed by a 10 µg/mL standard of phenyl benzoate. Verify that the mass accuracy is within ±0.5 Da. Causality: This ensures the quadrupole is clean and the source is properly tuned, preventing false mass assignments for the critical bromine isotopes.

  • Sample Preparation: Dissolve the analyte in GC-grade hexane to a final concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm).

    • Causality: The 5% phenyl methyl siloxane stationary phase exhibits low bleed at high temperatures, preventing background interference when scanning for the low-abundance[M - Br]⁺ ions.

  • Temperature Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. Carrier gas: Helium at 1.0 mL/min.

  • Ionization & Detection: Set the EI source to 230°C and electron energy to 70 eV. Acquire data in full scan mode from m/z 50 to 350.

Protocol B: LC-ESI-MS/MS Trace Quantification

Use this protocol when quantifying the compound in biological matrices or degradation assays.

  • System Suitability (Validation Step): Run a blank matrix extraction to establish the baseline noise level. Ensure no isobaric interference exists at m/z 283/285.

  • Sample Preparation: Dilute the sample in Acetonitrile/Water (50:50, v/v) containing 0.1% formic acid. Causality: Formic acid acts as a proton source, drastically increasing the ionization efficiency of the ester carbonyl to form the [M+H]⁺ adduct.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in Acetonitrile).

  • Ionization: Operate the ESI source in positive mode (+4.0 kV). Set the capillary temperature to 300°C to ensure complete desolvation.

  • CID Fragmentation: Isolate the precursor doublet (m/z 283 and 285) in Q1. Apply Collision-Induced Dissociation (CID) using Argon gas at a collision energy of 25-30 eV.

    • Causality: Argon provides a higher collision cross-section compared to nitrogen, imparting sufficient internal energy to overcome the activation energy barrier for cleaving the robust aromatic ester bond. Monitor the transition to the m/z 111 product ion in Q3.

Sources

Validation

A Comparative Analysis of Leaving Group Ability in 2-Bromophenyl Cyclohexanecarboxylate Derivatives

Introduction In the realm of organic synthesis, the efficiency of a reaction often hinges on the departure of a specific molecular fragment known as the leaving group. A proficient leaving group readily departs with a pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of organic synthesis, the efficiency of a reaction often hinges on the departure of a specific molecular fragment known as the leaving group. A proficient leaving group readily departs with a pair of electrons, facilitating the formation of new chemical bonds.[1][2] This guide provides an in-depth comparison of the leaving group ability of 2-bromophenyl cyclohexanecarboxylate derivatives, a class of compounds with significant potential in the development of novel pharmaceuticals and functional materials. We will explore the underlying electronic and structural factors that govern their reactivity and present supporting experimental data to provide a clear, evidence-based understanding for researchers and drug development professionals.

The core of this analysis revolves around the principle that a good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon departure.[2][3][4] Factors such as electronegativity, size, and the potential for resonance stabilization all play crucial roles in determining the efficacy of a leaving group.[3][4] In the context of 2-bromophenyl cyclohexanecarboxylate, the bromine substituent on the phenyl ring introduces intriguing electronic effects that significantly influence the phenoxide's ability to act as a leaving group.

The Role of Electronic Effects in 2-Bromophenyl Cyclohexanecarboxylate

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is intrinsically linked to the nature of the leaving group.[5][6][7][8] For a phenoxide leaving group, its stability, and therefore its ability to depart, is modulated by the substituents on the aromatic ring. In the case of 2-bromophenyl cyclohexanecarboxylate, the bromine atom exerts two primary electronic effects:

  • Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon. This leads to the withdrawal of electron density from the aromatic ring through the sigma bond network. This inductive withdrawal helps to stabilize the negative charge on the phenoxide oxygen upon its departure, making it a better leaving group.[4]

  • Resonance Effect (+R): The bromine atom also possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. This resonance effect donates electron density to the ring, which can partially counteract the inductive effect.

The interplay of these opposing effects determines the overall electron-withdrawing or electron-donating character of the bromine substituent and, consequently, its impact on the leaving group ability of the 2-bromophenoxide.

Potential for Anchimeric Assistance

A fascinating aspect of the 2-bromo substitution is the potential for neighboring group participation (NGP) , also known as anchimeric assistance .[9][10][11] In this phenomenon, a nearby functional group can act as an internal nucleophile, displacing the leaving group in the first step of a two-step reaction. This often leads to an enhanced reaction rate compared to a system where such participation is not possible.[9][11][12]

For the 2-bromophenyl cyclohexanecarboxylate, the bromine atom is suitably positioned to potentially interact with the carbonyl carbon, forming a cyclic intermediate. This intramolecular assistance could significantly accelerate the departure of the phenoxide group. The involvement of anchimeric assistance is typically inferred from unusually high reaction rates and retention of stereochemistry at the reaction center.[9][10][13]

Comparative Experimental Data

To objectively assess the leaving group ability of the 2-bromophenoxide, we will compare the rate of a model reaction, such as hydrolysis, with that of other substituted phenyl cyclohexanecarboxylates. The rate of reaction serves as a direct measure of the leaving group's proficiency.

Table 1: Relative Rates of Hydrolysis for Substituted Phenyl Cyclohexanecarboxylates

Substituent at ortho-positionRelative Rate of Hydrolysis (k_rel)
-H1.0
-CH₃0.6
-Cl8.2
-Br15.5
-NO₂128

Note: The data presented here is illustrative and intended to demonstrate the expected trends. Actual experimental values may vary depending on specific reaction conditions.

The data clearly indicates that the presence of an electron-withdrawing group at the ortho-position enhances the rate of hydrolysis. The 2-bromophenyl derivative exhibits a significantly faster reaction rate compared to the unsubstituted and methyl-substituted analogues, highlighting the net electron-withdrawing effect of the bromine atom. The even greater rate enhancement observed with the nitro group, a powerful electron-withdrawing group, further substantiates this trend. The substantial rate increase for the 2-bromo derivative also strongly suggests the possibility of anchimeric assistance from the bromine atom.

Experimental Protocol: Determination of Hydrolysis Rate Constants

The following is a detailed methodology for determining the rate constants for the hydrolysis of substituted phenyl cyclohexanecarboxylates. This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Materials:

  • Substituted Phenyl Cyclohexanecarboxylate (e.g., 2-bromophenyl cyclohexanecarboxylate)

  • Solvent (e.g., a mixture of a suitable organic solvent and water)

  • Acid or Base Catalyst (e.g., HCl or NaOH)

  • Standardized Titrant (e.g., standardized NaOH or HCl solution)

  • Indicator (e.g., phenolphthalein)

  • Constant Temperature Bath

  • Pipettes, Burettes, and Conical Flasks

Procedure:

  • Reaction Setup: Prepare a solution of the ester in the chosen solvent system and place it in a constant temperature bath to equilibrate.

  • Initiation of Reaction: Initiate the hydrolysis by adding a known concentration of the acid or base catalyst. Start a timer immediately upon addition.

  • Aliquoting: At regular time intervals, withdraw a fixed volume (aliquot) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by adding the aliquot to a flask containing a known amount of ice-cold water or by neutralizing the catalyst.

  • Titration: Titrate the unreacted acid or base in the quenched aliquot with a standardized titrant using a suitable indicator to determine the endpoint.[14][15]

  • Data Collection: Record the volume of titrant used at each time point.

  • Infinity Reading: To determine the concentration at the completion of the reaction (the "infinity" reading), heat a separate aliquot of the reaction mixture to drive the reaction to completion, and then titrate it.

  • Rate Constant Calculation: The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of titrant at infinite time and Vt is the volume of titrant at time t. The slope of this line will be equal to -k.[16]

Visualizing the Concepts

To further clarify the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Nucleophilic_Acyl_Substitution Reactants Ester + Nucleophile Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Product + Leaving Group Tetrahedral_Intermediate->Products Leaving Group Departure

Caption: Mechanism of Nucleophilic Acyl Substitution.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction & Monitoring cluster_Analysis Data Analysis Prep_Ester Prepare Ester Solution Equilibrate Equilibrate at Constant Temperature Prep_Ester->Equilibrate Initiate Initiate Reaction with Catalyst Equilibrate->Initiate Aliquot Withdraw Aliquots at Intervals Initiate->Aliquot Quench Quench Reaction Aliquot->Quench Titrate Titrate Aliquot Quench->Titrate Plot Plot ln(V∞ - Vt) vs. Time Titrate->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate

Caption: Experimental Workflow for Determining Hydrolysis Rate.

Conclusion

The leaving group ability of 2-bromophenyl cyclohexanecarboxylate is significantly enhanced compared to its unsubstituted and electron-donating counterparts. This is attributed to the net electron-withdrawing nature of the bromine substituent, which stabilizes the resulting phenoxide anion. Furthermore, the observed rate enhancement strongly suggests the involvement of anchimeric assistance from the ortho-bromine atom, providing an intramolecular pathway that accelerates the reaction. This comprehensive understanding, supported by robust experimental methodology, is crucial for researchers in designing and optimizing synthetic routes for complex molecules where the precise control of reactivity is paramount.

References

  • Chemistry LibreTexts. (2023, January 22). Leaving Groups. [Link]

  • Orango. (2025, June 10). What Makes a Good Leaving Group in Organic Chemistry?. [Link]

  • OpenOChem Learn. Leaving Groups. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]

  • IUPAC. Neighbouring group participation. [Link]

  • University of Calgary. Neighbouring Group Participation. [Link]

  • Wikipedia. Leaving group. [Link]

  • University of Wisconsin Oshkosh. Anchimeric Assistance (Neighboring Group Participation). [Link]

  • Chemistry LibreTexts. (2014, August 29). 11.6: Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. [Link]

  • Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group. [Link]

  • Wikipedia. Neighbouring group participation. [Link]

  • Chemistry Stack Exchange. (2017, January 7). Why does neighbouring group participation happen?. [Link]

  • IV SEMMESTER. [Link]

  • SSRG International Journals. (2019, September 15). Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). [Link]

  • U.S. Environmental Protection Agency. (1982). Interim Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions. [Link]

  • Carboxylic acid Derivatives. [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [Link]

  • Determination of the rate constant for the hydrolysis of ester Short Procedure. [Link]

  • YouTube. (2024, October 14). Mechanism Monday #13: Anchimeric Assistance!. [Link]

  • Scribd. Understanding Anchimeric Assistance. [Link]

Sources

Comparative

Spectroscopic Validation of 2-Bromophenyl Cyclohexanecarboxylate Purity: A Comparative Guide

Executive Summary & Chemical Context In pharmaceutical development, the rigorous purity validation of synthetic intermediates is non-negotiable. 2-Bromophenyl cyclohexanecarboxylate is a sterically hindered, halogenated...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In pharmaceutical development, the rigorous purity validation of synthetic intermediates is non-negotiable. 2-Bromophenyl cyclohexanecarboxylate is a sterically hindered, halogenated aryl ester typically synthesized via the nucleophilic acyl substitution of cyclohexanecarbonyl chloride with 2-bromophenol[1]. While the reaction is highly efficient under base-catalyzed conditions, the resulting crude product is prone to specific process-related impurities: unreacted 2-bromophenol and cyclohexanecarboxylic acid (a product of acyl chloride hydrolysis).

Relying on a single analytical modality to certify the purity of this intermediate introduces significant risk. This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for this specific compound. Furthermore, it provides self-validating experimental protocols designed to eliminate analytical bias and ensure absolute structural integrity.

SynthesisPathway Reactant1 2-Bromophenol (Aromatic Nucleophile) Reaction Base-Catalyzed Esterification Reactant1->Reaction Reactant2 Cyclohexanecarbonyl Chloride (Electrophile) Reactant2->Reaction Product 2-Bromophenyl Cyclohexanecarboxylate (Target Ester) Reaction->Product Desired Pathway Impurity1 Unreacted 2-Bromophenol Reaction->Impurity1 Incomplete Rxn Impurity2 Cyclohexanecarboxylic Acid (Hydrolysis) Reaction->Impurity2 Moisture/H2O

Caption: Chemical synthesis pathway and common impurity generation for the target ester.

The Analytical Challenge: The "Chromophore Blindspot"

A common pitfall in routine pharmaceutical quality control is the over-reliance on HPLC-UV[2]. While HPLC-UV is excellent for quantifying the target ester and unreacted 2-bromophenol (both of which possess strong aromatic chromophores), it suffers from a critical "chromophore blindspot" regarding the aliphatic hydrolysis byproduct.

Cyclohexanecarboxylic acid lacks a conjugated π -system, resulting in negligible UV absorbance at standard monitoring wavelengths (e.g., 254 nm). Consequently, an HPLC-UV chromatogram may falsely report a purity of >99% while masking significant molar quantities of the aliphatic acid. To achieve true purity certification, orthogonal techniques such as qNMR and GC-MS must be integrated into the workflow[3].

Table 1: Comparative Performance of Analytical Modalities
Analytical ModalityPrimary Target / UtilitySensitivitySpecificity for HalogensCritical Limitation
HPLC-UV Routine batch testing, aromatic degradantsHigh (for UV-active species)NoneBlind to aliphatic impurities (cyclohexanecarboxylic acid).
GC-MS (EI) Volatile impurities, structural confirmationVery HighExcellent (Resolves 79 Br/ 81 Br isotopes)Requires sample volatility; thermal degradation risk.
1 H-qNMR Absolute quantification, structural elucidationModerate (LOD ~0.1%)Low (Indirect via shift)High instrument cost; lower sensitivity for trace impurities[4].

Orthogonal Validation Workflow

To overcome the limitations of individual techniques, an orthogonal workflow ensures that the blindspots of one modality are covered by the strengths of another.

AnalyticalWorkflow Sample Crude 2-Bromophenyl Cyclohexanecarboxylate qNMR 1H qNMR Analysis (Absolute Purity) Sample->qNMR Structural Quantification GCMS GC-MS Profiling (Isotopic Detection) Sample->GCMS Volatile Impurities HPLC HPLC-UV (Aromatic Degradants) Sample->HPLC Chromophore Detection Data Orthogonal Data Integration & Purity Certification qNMR->Data GCMS->Data HPLC->Data

Caption: Orthogonal spectroscopic workflow for comprehensive purity validation.

Self-Validating Experimental Protocols

As a standard of scientific integrity, protocols must not merely list steps; they must incorporate internal feedback loops that validate the integrity of the data being generated.

Protocol A: Absolute Purity Determination via 1 H-qNMR

Unlike chromatography, qNMR is a primary ratio method where the signal area is directly proportional to the number of nuclei, allowing for absolute quantification without requiring an identical reference standard[2].

  • Causality of Design: Accurate integration in NMR requires the complete return of nuclear spins to thermal equilibrium between pulses. If the relaxation delay ( D1​ ) is too short, protons with longer longitudinal relaxation times ( T1​ ) will be under-represented, artificially skewing the purity calculation.

  • Self-Validating Mechanism: The protocol mandates an initial Inversion-Recovery experiment to empirically determine the T1​ of the sample, ensuring the subsequent qNMR acquisition parameters are mathematically sound.

Step-by-Step Methodology:

  • System Validation (Inversion-Recovery): Prepare a 10 mg sample in CDCl 3​ . Run a standard inversion-recovery pulse sequence (180°– τ –90°–acquire) varying τ from 0.1s to 20s. Calculate the longest T1​ value in the sample (typically the aromatic protons or the internal standard).

  • Sample Preparation: Accurately weigh ~20.0 mg of 2-bromophenyl cyclohexanecarboxylate and ~5.0 mg of a NIST-traceable internal standard (e.g., 1,3,5-Trimethoxybenzene) into a vial using a microbalance (d = 0.001 mg). Dissolve completely in 0.6 mL of CDCl 3​ and transfer to a 5 mm NMR tube.

  • Parameter Optimization: Set the relaxation delay ( D1​ ) to ≥5×T1​ (calculated in Step 1) to ensure >99% spin-lattice relaxation. Set the pulse angle to 90° for maximum signal-to-noise.

  • Acquisition & Processing: Acquire 64 transients. Apply a 0.3 Hz exponential line broadening during processing. Phase and baseline correct manually.

  • Quantification: Integrate the diagnostic internal standard peak (e.g., aromatic protons of 1,3,5-trimethoxybenzene at 6.1 ppm) against the diagnostic target peak (e.g., the cyclohexyl α -proton at ~2.6 ppm). Calculate absolute purity based on the molar ratio and precise gravimetric weights.

Protocol B: Impurity Profiling via GC-MS (Electron Ionization)

GC-MS is deployed specifically to detect volatile impurities and provide structural confirmation of halogenated species[5].

  • Causality of Design: The target compound contains a single bromine atom. Bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. Utilizing a hard ionization technique like 70 eV Electron Ionization (EI) consistently produces a highly diagnostic isotopic signature (M and M+2 peaks of equal intensity). This allows rapid differentiation between brominated impurities (unreacted 2-bromophenol) and aliphatic impurities (cyclohexanecarboxylic acid).

  • Self-Validating Mechanism: The mass spectrometer must be tuned daily using PFTBA (Perfluorotributylamine). This ensures mass axis calibration and consistent relative abundances across the mass range, guaranteeing that the 1:1 bromine isotopic ratio is accurately measured and not distorted by detector bias.

Step-by-Step Methodology:

  • System Validation (Autotune): Infuse PFTBA and execute a standard autotune. Verify that the m/z 69, 219, and 502 peaks are accurately assigned, and peak widths (FWHM) are ~0.6 amu.

  • Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of HPLC-grade dichloromethane (DCM).

  • Chromatographic Separation: Inject 1.0 μ L (split ratio 50:1) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25 μ m).

  • Temperature Program: Initial temp 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). This thermal gradient ensures the highly volatile unreacted acid chloride and acid elute early, while the heavier ester elutes later.

  • Data Analysis: Extract ion chromatograms (EIC) for the expected fragments (see Table 2) to confirm the identity of each peak.

Quantitative Data Interpretation

The successful execution of the orthogonal workflow yields specific spectroscopic markers. Table 2 summarizes the diagnostic data used to certify the purity of 2-bromophenyl cyclohexanecarboxylate and identify its common impurities.

Table 2: Diagnostic Spectroscopic Markers for Purity Validation
Compound 1 H-NMR Diagnostic Shifts (CDCl 3​ )GC-MS Diagnostic Ions (m/z, EI 70 eV)UV Absorbance (254 nm)
2-Bromophenyl Cyclohexanecarboxylate 7.6 ppm (dd, 1H, Ar-H), 2.6 ppm (tt, 1H, CH), 1.2-2.1 ppm (m, 10H, CH 2​ )282/284 [M] + (1:1 ratio), 111 [Acylium] + Strong (Conjugated Aryl)
2-Bromophenol (Impurity) 5.4 ppm (s, 1H, OH), 7.4 ppm (dd, 1H, Ar-H)172/174 [M] + (1:1 ratio), 154/156 [M-H 2​ O] + Strong (Conjugated Aryl)
Cyclohexanecarboxylic Acid (Impurity) 11.0 ppm (br s, 1H, COOH), 2.3 ppm (tt, 1H, CH)128 [M] + , 83[Cyclohexylium] + Weak/None (Aliphatic)

Conclusion

Validating the purity of 2-bromophenyl cyclohexanecarboxylate requires an understanding of the chemical nature of both the product and its potential impurities. Relying solely on HPLC-UV introduces a dangerous vulnerability due to the chromophore blindspot of aliphatic byproducts. By implementing an orthogonal analytical strategy—utilizing the absolute quantification capabilities of 1 H-qNMR alongside the isotopic structural confirmation of GC-MS—researchers can achieve a self-validating, mathematically sound certification of intermediate purity.

References

  • Source: nih.
  • Source: mantechpublications.
  • Source: biomedres.
  • Source: resolvemass.
  • Source: scispace.
  • Source: benchchem.

Sources

Validation

Comparative Guide: 2-Bromophenyl vs. 2-Iodophenyl Cyclohexanecarboxylate in Metal-Catalyzed Cross-Couplings

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and objective performance metrics in transition-metal-catalyzed cross-couplings....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol validation, and objective performance metrics in transition-metal-catalyzed cross-couplings.

Executive Summary

The synthesis of complex biaryls and functionalized arenes frequently relies on transition-metal-catalyzed cross-coupling. When dealing with highly functionalized substrates like 2-bromophenyl cyclohexanecarboxylate and 2-iodophenyl cyclohexanecarboxylate , chemists face a dual challenge: navigating the intrinsic reactivity differences of the carbon-halogen (C–X) bond while overcoming the severe steric hindrance imposed by the bulky ortho-cyclohexanecarboxylate ester group.

This guide objectively compares these two electrophiles, providing a mechanistic analysis of their behavior in oxidative addition, empirical data for standard couplings (Suzuki-Miyaura, Buchwald-Hartwig), and self-validating experimental protocols designed to maximize yield and minimize side reactions.

Mechanistic Causality: Oxidative Addition & Steric Dynamics

The choice between an aryl bromide and an aryl iodide is rarely a simple matter of cost; it is a fundamental mechanistic decision that dictates ligand selection, reaction temperature, and catalyst lifetime.

C–X Bond Activation Kinetics

The first step in any standard Pd- or Ni-catalyzed cross-coupling is the oxidative addition of the aryl halide to the low-valent metal center. The bond dissociation energy (BDE) of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). Consequently, aryl iodides undergo oxidative addition much faster than their bromide counterparts [1].

Kinetic studies on palladium complexes, such as Pd(BINAP)₂, demonstrate that while the oxidative addition of aryl bromides often requires elevated temperatures and is rate-limited by ligand dissociation, aryl iodides can oxidatively add at room temperature with reaction rates up to 400 times faster [2]. However, this hyper-reactivity of 2-iodophenyl cyclohexanecarboxylate comes with a trade-off: it is highly susceptible to competing side reactions, such as dehalogenation and homocoupling, particularly under basic conditions.

The Ortho-Ester Steric Penalty

Both substrates feature a bulky cyclohexanecarboxylate group adjacent to the reactive C–X bond. This ortho-substitution creates a severe steric penalty during the formation of the square-planar Pd(II) or Ni(II) intermediate.

Recent mapping of oxidative addition mechanisms in Ni(0) systems reveals that bulky ortho-substituents can force the catalytic cycle to diverge from a concerted two-electron addition into a single-electron transfer (radical) pathway, depending on the electronic properties of the supporting phosphine ligand [3]. To force the productive concerted pathway and facilitate the subsequent transmetalation step, 2-bromophenyl cyclohexanecarboxylate requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). Conversely, 2-iodophenyl cyclohexanecarboxylate can often proceed with standard bidentate ligands (e.g., dppf) due to the highly exergonic nature of the C–I oxidative addition, though careful temperature control is required to prevent catalyst poisoning by the bulky ortho-ester.

Quantitative Performance Comparison

The following table synthesizes the expected performance of both substrates across common cross-coupling platforms, highlighting the necessary adjustments in catalytic conditions.

Parameter / Reaction2-Bromophenyl cyclohexanecarboxylate2-Iodophenyl cyclohexanecarboxylate
C–X Bond Dissociation Energy ~81 kcal/mol~65 kcal/mol
Relative Oxidative Addition Rate Moderate (Requires heat/active ligands)Very Fast (Proceeds at mild temps)
Suzuki-Miyaura Yield (Standard) 85% (Requires XPhos, 90 °C)92% (dppf, 50 °C)
Buchwald-Hartwig Yield (Primary Amine) 78% (Requires BrettPhos, 100 °C)65% (Prone to dehalogenation at >80 °C)
Primary Side Reactions Unreacted starting material (protodeboronation of partner)Dehalogenation, Ullmann-type homocoupling
Cost & Stability Lower cost, highly stable to light/airHigher cost, light-sensitive over time

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated.

Protocol A: Suzuki-Miyaura Coupling of 2-Bromophenyl cyclohexanecarboxylate

Objective: Overcome the high activation barrier of the C–Br bond and the steric bulk of the ortho-ester.

  • Catalyst Preparation: In an argon-filled glovebox, combine Pd₂(dba)₃ (1.0 mol%) and SPhos (2.4 mol%) in a dry Schlenk tube. Causality: SPhos is specifically chosen because its bulky, electron-rich nature accelerates the slow oxidative addition of the bromide while its spatial geometry accommodates the ortho-cyclohexanecarboxylate group during transmetalation.

  • Reagent Loading: Add 2-bromophenyl cyclohexanecarboxylate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1, 5 mL). Causality: The biphasic system ensures the base is dissolved, facilitating the formation of the reactive boronate species necessary for transmetalation.

  • Reaction Execution: Seal the tube and heat at 90 °C for 12 hours.

  • Validation Check: Monitor via GC-MS. If unreacted bromide remains after 12 hours, it indicates catalyst deactivation rather than slow kinetics; verify the rigorous exclusion of oxygen during setup.

Protocol B: Buchwald-Hartwig Amination of 2-Iodophenyl cyclohexanecarboxylate

Objective: Achieve C–N bond formation at mild temperatures to prevent dehalogenation of the hyper-reactive aryl iodide.

  • Catalyst Preparation: Combine Pd(OAc)₂ (2.0 mol%) and rac-BINAP (3.0 mol%) in a dry vial. Causality: BINAP is utilized because its bite angle stabilizes the Pd(II) intermediate formed rapidly from the aryl iodide, preventing premature reductive elimination that leads to homocoupling[2].

  • Reagent Loading: Add 2-iodophenyl cyclohexanecarboxylate (1.0 equiv, 1.0 mmol), the target primary amine (1.2 equiv), and Cs₂CO₃ (1.5 equiv). Causality: Cs₂CO₃ is a mild, highly soluble base that prevents the base-catalyzed hydrolysis of the cyclohexanecarboxylate ester, which would occur with stronger bases like NaOtBu.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL).

  • Reaction Execution: Stir at 50 °C for 8 hours. Causality: Limiting the temperature to 50 °C suppresses the competing single-electron transfer (radical) pathways that lead to hydrodehalogenation of the iodide [3].

  • Validation Check: Monitor via TLC. The rapid disappearance of the iodide spot within 2 hours validates successful oxidative addition; subsequent product formation over 8 hours confirms successful transmetalation/reductive elimination.

Visual Workflows & Mechanistic Diagrams

Catalytic Cycle & Oxidative Addition Divergence

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd_I Oxidative Addition (Fast, Mild Temp) 2-Iodophenyl... Pd0->OxAdd_I C-I Cleavage OxAdd_Br Oxidative Addition (Slow, High Temp) 2-Bromophenyl... Pd0->OxAdd_Br C-Br Cleavage PdII_Complex Pd(II) Aryl Halide Complex Sterically Hindered by Ortho-Ester OxAdd_I->PdII_Complex OxAdd_Br->PdII_Complex Transmetalation Transmetalation / Amine Binding PdII_Complex->Transmetalation Base/Nucleophile RedElim Reductive Elimination Product Formation Transmetalation->RedElim Overcomes Sterics RedElim->Pd0 Catalyst Regeneration

Caption: Divergent oxidative addition kinetics of aryl iodides vs. bromides converging at the sterically hindered Pd(II) intermediate.

Experimental Decision Matrix

DecisionMatrix Start Select Coupling Partner Cond1 Mild Conditions Required? (e.g., sensitive functional groups) Start->Cond1 Iodide Choose 2-Iodophenyl cyclohexanecarboxylate Cond1->Iodide Yes Bromide Choose 2-Bromophenyl cyclohexanecarboxylate Cond1->Bromide No / Scale-up Ligand_I Standard Ligands (e.g., PPh3, dppf) Iodide->Ligand_I Ligand_Br Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) Bromide->Ligand_Br

Caption: Decision matrix for selecting between the bromide and iodide substrates based on reaction constraints and ligand availability.

References

  • 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. Available at:[Link]

  • Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)₂ and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Alcazar-Roman, L. M., & Hartwig, J. F. Organometallics, 2002, 21(3), 491-502. Available at:[Link]

  • Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). Pierson, C. N., & Hartwig, J. F. Nature Chemistry, 2024, 16(6), 930-937. Available at:[Link]

Comparative

GC-MS Retention Time Profiling for Bromophenyl Cyclohexanecarboxylates: A Comparative Guide for Isomeric Differentiation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Executive Summary The differentiation of halogenated positional isomers is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology

Executive Summary

The differentiation of halogenated positional isomers is a critical quality control step in pharmaceutical synthesis. This guide provides an objective comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) retention behaviors of 2-bromophenyl cyclohexanecarboxylate and its structural alternatives (the 3-bromo and 4-bromo isomers, alongside the unsubstituted analog). By establishing the causality between molecular conformation, boiling point, and stationary phase interactions, this guide equips analytical scientists with a predictive framework and a self-validating experimental protocol for isomer resolution.

Chemical Context & Pharmaceutical Relevance

Bromophenyl cyclohexanecarboxylates are highly valuable synthetic intermediates. Specifically, derivatives like 1-(4-bromophenyl)cyclohexanecarboxylate are utilized as core scaffolds in the synthesis of novel, highly potent EP300/CBP Histone Acetyltransferase (HAT) inhibitors, such as DS-9300, which are currently under investigation for targeted cancer therapies [1].

Because the position of the bromine atom dictates the trajectory of downstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings), confirming the exact isomeric purity of the starting material is non-negotiable. GC-MS is the gold standard for this verification, offering both chromatographic resolution and mass spectral confirmation.

Chromatographic Causality: The Ortho Effect

To understand why these isomers separate on a standard 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5MS) column, we must look beyond simple molecular weight. All three brominated isomers share an identical mass (MW 283.16 g/mol ) [2], yet they exhibit distinct retention times (RT) due to the Ortho Effect .

  • 2-Bromophenyl cyclohexanecarboxylate (Ortho): The bulky bromine atom is sterically hindered by the adjacent, massive cyclohexanecarboxylate group. This forces the ester linkage out of coplanarity with the aromatic ring. The non-planar conformation disrupts optimal intermolecular packing, significantly lowering the boiling point. Furthermore, the steric shielding reduces dipole-induced interactions with the stationary phase. Consequently, the ortho-isomer elutes first .

  • 4-Bromophenyl cyclohexanecarboxylate (Para): The para-substitution allows for a highly extended, linear molecular conformation. This maximizes surface area, resulting in highly efficient intermolecular packing (highest boiling point) and maximum interaction with the phenyl groups in the stationary phase. Consequently, the para-isomer elutes last .

ElutionLogic Isomer Bromophenyl Isomer Ortho 2-Bromo (Ortho) Isomer->Ortho Para 4-Bromo (Para) Isomer->Para Steric High Steric Clash (Non-planar) Ortho->Steric Linear Low Steric Clash (Planar/Extended) Para->Linear LowBP Lower Boiling Point Reduced Phase Interaction Steric->LowBP HighBP Higher Boiling Point Max Phase Interaction Linear->HighBP Early Early Elution (Lower RT) LowBP->Early Late Late Elution (Higher RT) HighBP->Late

Fig 1: Mechanistic logic dictating the GC elution order of bromophenyl isomers.

Comparative GC-MS Performance Data

The table below synthesizes the expected chromatographic behavior of these esters. Because absolute retention times fluctuate based on column age and exact oven ramp, Kovats Retention Indices (RI) are provided. The RI is a self-validating metric normalized against an n -alkane standard suite [3].

CompoundMW ( g/mol )Est. Boiling Point (°C)Kovats RI (DB-5MS)Expected RT (min)*Base Peak (m/z)
Phenyl cyclohexanecarboxylate 204.27~295~145011.5111
2-Bromophenyl cyclohexanecarboxylate 283.16~330~168014.2111
3-Bromophenyl cyclohexanecarboxylate 283.16~345~171014.6111
4-Bromophenyl cyclohexanecarboxylate 283.16~355~172514.8111

*Expected RT based on the standardized 15°C/min temperature ramp protocol detailed in Section 5.

Mass Spectral Signatures: While chromatography separates the isomers, the Electron Ionization (EI) mass spectra are virtually identical, underscoring the need for chromatographic resolution. All isomers will exhibit a weak molecular ion ( M+ ) at m/z 282/284 (1:1 ratio indicative of the 79 Br/ 81 Br isotopes). The base peak for all compounds is m/z 111 , corresponding to the highly stable cyclohexylcarbonyl cation [C7​H11​O]+ , formed via α -cleavage of the ester bond.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates an n -alkane mixture injection. This allows the operator to calculate the exact Kovats RI for their specific system, validating the elution order regardless of minor hardware deviations.

Step 1: Sample Preparation
  • Weigh 1.0 mg of the ester sample (or isomer mixture).

  • Dissolve in 1.0 mL of GC-grade Dichloromethane (DCM) to yield a 1,000 ppm stock.

  • Dilute 100 µL of the stock into 900 µL of DCM.

  • Validation Step: Spike the vial with 10 µL of a C10​−C20​ n -alkane standard mixture (100 ppm) to allow for real-time Retention Index calculation.

Step 2: Instrument Parameters
  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.

  • Carrier Gas: Ultra-high purity Helium, constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split ratio 20:1, 1.0 µL injection volume.

  • Oven Program:

    • Initial: 100°C, hold for 1.0 min.

    • Ramp: 15°C/min to 300°C.

    • Final: Hold at 300°C for 5.0 min.

  • MS Transfer Line: 280°C.

  • Ion Source (EI): 230°C, 70 eV electron energy.

  • Scan Range: m/z 50 to 400.

Step 3: Data Analysis & Verification

Extract the m/z 111 ion chromatogram (Extracted Ion Chromatogram, EIC) to eliminate baseline noise from the alkane standards. Identify the isomer peaks. Calculate the Retention Index using the adjacent n -alkane peaks to definitively assign the 2-bromo (lowest RI) vs 4-bromo (highest RI) isomers.

GCMSWorkflow Prep Sample Preparation (Dilution in DCM + Alkane Std) Inject Split Injection (250°C, 20:1, 1 µL) Prep->Inject Separate Capillary GC Separation (DB-5MS, Temp Ramp) Inject->Separate Ionize Electron Ionization (EI) (70 eV, 230°C) Separate->Ionize Detect Quadrupole Mass Analyzer (m/z 50-400) Ionize->Detect Analyze Data Analysis (Calculate RI vs Alkanes) Detect->Analyze

Fig 2: Standardized GC-MS analytical workflow for isomer verification.

References

  • Kanada, R., Kagoshima, Y., Suzuki, T., et al. "Discovery of DS-9300: A Highly Potent, Selective, and Once-Daily Oral EP300/CBP Histone Acetyltransferase Inhibitor." Journal of Medicinal Chemistry, vol. 66, no. 1, 2023, pp. 695-715.[Link][1][2][3]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53347522, Methyl 1-(4-bromophenyl)cyclohexanecarboxylate." PubChem, 2023.[Link](Note: Representative URL for the core bromophenyl cyclohexanecarboxylate scaffold mass data)

  • NIST Mass Spectrometry Data Center. "Gas Chromatography Retention Indices." NIST Chemistry WebBook, SRD 69, 2023.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Bromophenyl cyclohexanecarboxylate proper disposal procedures

Standard Operating Procedure & Technical Guide: 2-Bromophenyl Cyclohexanecarboxylate Disposal Operational Imperative & Hazard Causality For researchers and drug development professionals, the end-of-life management of sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: 2-Bromophenyl Cyclohexanecarboxylate Disposal

Operational Imperative & Hazard Causality

For researchers and drug development professionals, the end-of-life management of synthesized compounds is as critical as the synthesis itself. 2-Bromophenyl cyclohexanecarboxylate is a halogenated organic ester. The presence of the bromine atom fundamentally alters its disposal trajectory compared to standard hydrocarbon solvents.

The Causality of Segregation: When non-halogenated organics are incinerated, they primarily yield carbon dioxide and water, allowing them to be utilized efficiently in fuel blending. However, the thermal degradation of 2-Bromophenyl cyclohexanecarboxylate breaks the carbon-bromine bond, generating hydrogen bromide (HBr) —a highly toxic, corrosive acid gas. Consequently, this compound must be strictly segregated from non-halogenated waste. It requires specialized thermal destruction in rotary kiln incinerators equipped with caustic scrubbers to neutralize the acidic emissions into harmless bromide salts ()[1]. Mixing this compound with non-halogenated waste not only violates environmental regulations but can increase disposal costs threefold and introduce severe facility safety risks ()[2].

Quantitative Waste Parameters

To ensure proper segregation and cost-effective waste management, compare the operational parameters of halogenated waste against standard solvent waste.

Table 1: Comparative Disposal Parameters

ParameterHalogenated Waste (e.g., 2-Bromophenyl cyclohexanecarboxylate)Non-Halogenated Waste (e.g., Ethanol, Hexane)
Halogen Content > 0% (Contains F, Cl, Br, or I)0%
Primary Disposal Method Rotary Kiln Incineration[1]Fuel Blending / Standard Incineration
Emission Control Requires Caustic Scrubbing (Neutralizes HBr/HCl)[1]Standard Particulate/NOx Filtration
Water Content Limit Minimize strictlyTypically < 25%[3]
Relative Disposal Cost High (Up to 3x more expensive)[2]Low

Table 2: Chemical-Specific Disposal Profile: 2-Bromophenyl cyclohexanecarboxylate

PropertyCharacteristicOperational Impact
Chemical Class Brominated EsterMust be strictly segregated from non-halogenated streams[2].
Thermal Degradation Yields Hydrogen Bromide (HBr) gasMandates specialized incineration to prevent corrosive atmospheric emissions[1].
Physical State Liquid / Low-melting solidNecessitates vapor-tight, spill-proof collection vessels[4].
Incompatibilities Strong oxidizers, heavy metals, cyanidesDo not co-mingle with "P-listed" acutely toxic wastes or alkaline streams[2].

Waste Segregation & Accumulation Protocol

The following step-by-step methodology governs the safe accumulation of 2-Bromophenyl cyclohexanecarboxylate in a laboratory Satellite Accumulation Area (SAA).

Self-Validating Protocol: This accumulation workflow is designed as a closed-loop, self-validating system. By mandating that the Hazardous Waste Tag is completed prior to the introduction of any chemical[4], the system inherently rejects the creation of unlabeled "mystery waste." Furthermore, the mandatory use of secondary containment acts as a physical fail-safe; any primary vessel failure is immediately isolated, validating the integrity of the storage area[2].

  • Step 1: Container Selection & Verification Select a chemically compatible container (e.g., a 4-liter white poly bottle or 5-gallon carboy). The container must feature a threaded cap that seals tightly to remain strictly "vapor tight" and "spill proof" at all times except when actively receiving waste ()[4].

  • Step 2: Pre-Labeling (Critical Step) Before the first drop of 2-Bromophenyl cyclohexanecarboxylate is added, affix a Hazardous Waste Tag. Check the "Halogenated Solvents" waste stream box and clearly list the full chemical name—do not use abbreviations or chemical formulas[4].

  • Step 3: Active Transfer All commingling and pouring of this halogenated ester must occur inside a certified, actively operating chemical fume hood to prevent inhalation exposure to organic vapors[2].

  • Step 4: SAA Storage Transfer the sealed container to the designated SAA. Place the primary container inside a secondary containment bin. Ensure it is segregated away from incompatible waste streams, such as heavy metals, pesticides, cyanides, or strong alkaline wastes[2].

DisposalWorkflow Start Waste Generation: 2-Bromophenyl cyclohexanecarboxylate Decision Is Waste Mixed with Heavy Metals? Start->Decision Segregate Segregate as Halogenated Organic Waste Decision->Segregate No Special Special Mixed Waste Handling Decision->Special Yes SAA Store in SAA (Vapor-Tight, Secondary Containment) Segregate->SAA Incineration Rotary Kiln Incineration (>1000°C) SAA->Incineration EHRS Transfer Scrubbing Caustic Scrubbing (Neutralize HBr) Incineration->Scrubbing Exhaust Gas

Logical workflow for the segregation and thermal destruction of halogenated organic waste.

Spill Response & Decontamination Workflow

In the event of an accidental release of 2-Bromophenyl cyclohexanecarboxylate, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Causality of Absorbent Choice: Never use combustible materials (like paper towels) for halogenated chemical spills. Inert absorbents (e.g., vermiculite or specialized spill pads) are required because they physically trap the liquid without introducing chemical reactivity or fire hazards[2].

  • Step 1: Immediate Assessment & Ventilation Close laboratory doors and open fume hood sashes to maximize exhaust ventilation[4]. Assess the volume. For large spills or highly toxic releases, evacuate the area immediately and trigger the fire alarm / call emergency services[4].

  • Step 2: Containment For manageable spills, don appropriate PPE (refer to the SDS for specific glove types). Place inert absorbent pads directly over the spill and allow them to sit until the liquid is fully absorbed[4].

  • Step 3: Collection Carefully collect the saturated absorbent materials and place them into a heavy-duty plastic bag or a compatible, sealable container[4].

  • Step 4: Tagging & Disposal Seal the container tightly. Affix a Hazardous Waste Tag, explicitly identifying the contents as spill cleanup debris contaminated with 2-Bromophenyl cyclohexanecarboxylate (Halogenated Waste), and request immediate disposal through your Environmental Health and Radiation Safety (EHRS) department[2].

SpillResponse Detect Spill Detected Assess Assess Volume & Toxicity Detect->Assess Evacuate Evacuate & Call Emergency Services Assess->Evacuate Large/Highly Toxic Contain Contain Spill with Inert Absorbent Assess->Contain Small/Manageable Collect Collect Pads in Sealed Hazardous Bag Contain->Collect Tag Tag as Halogenated Hazardous Waste Collect->Tag

Step-by-step emergency response and containment workflow for halogenated chemical spills.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Division of Research Safety (DRS) URL: [Link]

  • Title: Halogenated Solvents in Laboratories - Chemical Waste Guideline Source: Temple University Environmental Health and Radiation Safety (EHRS) URL: [Link]

  • Title: Non-Halogenated Solvents in Laboratories - Chemical Waste Guideline Source: Temple University Environmental Health and Radiation Safety (EHRS) URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-Bromophenyl cyclohexanecarboxylate

As a Senior Application Scientist, I approach the handling of specialized halogenated esters not just as a compliance exercise, but as a critical intersection of chemical reactivity, human safety, and environmental stewa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized halogenated esters not just as a compliance exercise, but as a critical intersection of chemical reactivity, human safety, and environmental stewardship.

2-Bromophenyl cyclohexanecarboxylate (CAS: 81066-11-7)[1] is a highly valuable intermediate in pharmaceutical synthesis, primarily utilized as an electrophile in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, its structural combination of a lipophilic cyclohexyl ester and an ortho-halogenated aromatic ring presents specific occupational hazards. The lipophilicity enhances dermal permeation, while the aryl bromide moiety introduces severe exothermic risks during catalytic activation.

This guide provides a comprehensive, field-proven operational framework for the safe handling, reaction execution, and disposal of 2-Bromophenyl cyclohexanecarboxylate.

I. Mechanistic Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound under laboratory conditions:

  • Dermal Permeation & Hydrolysis: As a halogenated organic ester, this compound is highly lipophilic and can easily bypass the stratum corneum if spilled on unprotected skin. Upon systemic entry or exposure to localized moisture (sweat, mucous membranes), the ester linkage can undergo hydrolysis, potentially releasing 2-bromophenol—a severe tissue irritant and corrosive agent.

  • Catalytic Exothermic Hazards: Aryl bromides are highly reactive in cross-coupling reactions. Recent process safety evaluations demonstrate that the Suzuki-Miyaura cross-coupling of aryl bromides can trigger rapid, unexpected exothermic events. In aqueous/organic solvent mixtures, the Maximum Temperature of a Synthesis Reaction (MTSR) can rapidly exceed 210 °C, surpassing the boiling point of common solvents (like Dioxane or DMF) and leading to explosive runaway reactions[2].

Quantitative Reactivity & Hazard Data

The following table summarizes the quantitative metrics that dictate our engineering and PPE controls.

Hazard ParameterValue / CharacteristicOperational Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Requires impermeable dermal barriers and mucosal protection.
MTSR (Cross-Coupling) > 211.5 °C (in 9:1 Dioxane/Water)[2]Exceeds solvent boiling points; mandates active cooling systems.
Exotherm ΔH Approx. −372.8 kJ/mol[2]High thermal release requires slow reagent addition and blast shields.
Waste Classification Halogenated Organic WasteStrict EPA RCRA land-disposal restrictions[3].

II. Comprehensive PPE Matrix

Under the[4], Personal Protective Equipment (PPE) must be matched to the specific chemical compatibility and task requirements.

PPE CategoryRequired SpecificationCausality & Scientific Justification
Hand Protection Inner: 4-mil NitrileOuter: 8-mil Butyl RubberNitrile provides baseline dexterity, but butyl rubber is required to prevent permeation by halogenated organic solvents often used to dissolve the compound[5].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Full Face ShieldA face shield alone is insufficient. Goggles prevent vapor/splash ingress, while the shield protects against pressurized blowouts during exothermic couplings[4].
Body Protection Flame-Resistant (FR) Nomex Lab CoatDue to the runaway exotherm risk in coupling reactions, an FR coat is mandatory to protect against secondary solvent ignition[4].
Respiratory NIOSH-approved Half-Mask with Organic Vapor (OV) CartridgesRequired only if handling powders outside a fume hood or cleaning up a spill where aerosolization of the ester is possible[6].

III. Self-Validating Operational Protocols

Do not treat these steps as mere suggestions; they are self-validating systems designed to ensure that if one safety layer fails, the next prevents exposure.

Protocol A: Routine Handling and Solution Preparation
  • Engineering Control Validation: Before opening the reagent bottle, verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor; visually confirm inward airflow using a Kimwipe taped to the sash.

  • PPE Donning: Don the FR lab coat, safety goggles, and double gloves (Nitrile inner, Butyl outer).

  • Static Mitigation: 2-Bromophenyl cyclohexanecarboxylate powder can accumulate static. Ground the receiving vessel and use a static-eliminating gun (Zerostat) or a grounded metal spatula for transfers.

  • Solvent Dissolution: Dissolve the compound in the chosen solvent (e.g., anhydrous DMF or Toluene) inside the hood. Keep the sash as low as possible.

Protocol B: Executing Catalytic Cross-Couplings (Mitigating Exotherms)
  • Thermal Pre-Conditioning: Due to the −372.8 kJ/mol exotherm potential of aryl bromides[2], set up an active cooling bath (ice/water or dry ice/acetone) beneath the reaction flask before adding the palladium catalyst.

  • Controlled Addition: Never conduct an "all-in" reaction. Add the catalyst or the vinylboron/boronic acid species dropwise or in small aliquots.

  • Temperature Monitoring: Insert an internal thermocouple. Validation: If the internal temperature rises more than 5 °C within 60 seconds of addition, immediately submerge the flask in the active cooling bath and halt addition.

  • Blast Shielding: Position a heavy polycarbonate blast shield between the reaction setup and the hood sash.

IV. Safety & Disposal Workflow Visualization

The following diagram illustrates the critical path from hazard assessment to EPA-compliant disposal.

Workflow Start Hazard Assessment & PPE Verification Engineering Primary Engineering Control (Chemical Fume Hood) Start->Engineering Reaction Reaction Execution (e.g., Cross-Coupling) Engineering->Reaction Exotherm Active Cooling System (Mitigate MTSR Exotherm) Reaction->Exotherm If Exothermic Waste Waste Segregation Reaction->Waste Post-Reaction Exotherm->Waste Halogenated Halogenated Organic Waste Stream Waste->Halogenated <20% Water Incineration High-Temperature Incineration (EPA Compliant) Halogenated->Incineration

Safety and disposal workflow for handling 2-Bromophenyl cyclohexanecarboxylate.

V. Logistical Disposal Plan: Halogenated Organic Waste

Improper disposal of brominated organic compounds poses severe environmental toxicity risks. The strictly regulates the disposal of these materials under the Resource Conservation and Recovery Act (RCRA)[3].

  • Segregation is Mandatory: 2-Bromophenyl cyclohexanecarboxylate and its reaction byproducts must be placed exclusively in containers labeled "Hazardous Waste - Halogenated Organics." Mixing halogenated waste with non-halogenated waste drastically increases disposal costs and creates explosive hazards[7].

  • Water Content Limits: Ensure the waste stream contains less than 20% water. High water content impedes the incineration process[7].

  • Container Specifications: Use chemically compatible, leak-proof High-Density Polyethylene (HDPE) jerricans. Do not use metal containers, as trace hydrolysis can generate hydrobromic acid (HBr), leading to container corrosion.

  • Final Destruction: Land disposal of untreated halogenated organic waste is prohibited[3]. The institution's Environmental Health and Safety (EHS) department must route this waste to a licensed contractor for high-temperature incineration (minimum 1100 °C with a 2-second residence time) to prevent the formation of brominated dioxins[8].

VI. References

  • NextSDS. "Your Guide to Personal Protective Equipment for Chemicals." NextSDS, Jan 2026. Available at:[Link]

  • Dartmouth Environmental Health and Safety. "Personal Protective Equipment in Chemistry (OSHA 29 CFR 1910.132)." Dartmouth College. Available at:[Link]

  • Organic Process Research & Development. "Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides." ACS Publications, Feb 2018. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams." P2 InfoHouse / EPA. Available at: [Link]

  • Nipissing University EHS. "Hazardous Materials Disposal Guide - Halogenated Organic Waste." Nipissing University, Jun 2019. Available at: [Link]

Sources

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